GSK2188931B
Description
Properties
Molecular Formula |
C19H22BrF3N6O2 |
|---|---|
Molecular Weight |
503.32 |
SMILES |
O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |
Appearance |
Solid powder |
Synonyms |
GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931.; N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK2188931B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators. By preventing the degradation of epoxyeicosatrienoic acids (EETs), this compound enhances their beneficial effects, holding therapeutic promise for a range of cardiovascular and inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the sEH enzyme, its impact on downstream signaling pathways, and relevant experimental protocols. While specific quantitative inhibitory and pharmacokinetic data for this compound are not extensively available in public literature, this guide presents representative data for other well-characterized sEH inhibitors to provide a comparative context.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
This compound functions as a slow, tightly binding, competitive inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the hydrolysis of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH by this compound leads to an accumulation of EETs, thereby amplifying their protective effects on the cardiovascular and other systems.
The inhibitory action of this compound is attributed to its amide moiety, which forms key hydrogen bond interactions with amino acid residues within the catalytic site of the sEH enzyme.[1][2] Specifically, these interactions involve Asp333, Tyr381, and Tyr465, which are crucial for the opening of the epoxide ring of the substrate and its fixation within the active site.[1][2]
Quantitative Data on sEH Inhibitors
While specific IC50 and Ki values for this compound are not widely reported, the following table provides data for other representative sEH inhibitors to illustrate the typical potency of this class of compounds.
| Inhibitor | Target | IC50 | Ki | Compound Class | Reference |
| GSK2256294A | Human sEH | 27 pM | - | Amide | [3] |
| Rat sEH | 61 pM | - | [3] | ||
| Murine sEH | 189 pM | - | [3] | ||
| Kurarinone | sEH | - | 1.99 µM - 8.78 µM | Flavonoid | [1] |
| AR9281 (UC1153) | sEH | - | - | Urea | [1][2] |
| EC5026 | sEH | - | - | Urea | [1][2] |
Pharmacokinetic Profile (Representative Data)
Specific pharmacokinetic data for this compound is not publicly available. The table below shows representative pharmacokinetic parameters for another sEH inhibitor, GSK2256294, in humans.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 25-43 hours | Single dose | [2] |
Signaling Pathway Modulated by this compound
This compound modulates the arachidonic acid cascade by preventing the degradation of EETs. The following diagram illustrates the central role of sEH and the mechanism of action of this compound.
Experimental Protocols
In Vitro sEH Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound like this compound against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of recombinant human sEH to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of PHOME by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Preclinical and Clinical Significance
Preclinical studies have demonstrated the therapeutic potential of sEH inhibitors, including this compound, in various disease models. For instance, inhibition of sEH has been shown to protect against heart failure.[4] The advancement of this compound and other sEH inhibitors into human safety trials underscores the clinical interest in this therapeutic strategy.[1][2] The sustained inhibition of sEH activity observed with compounds like GSK2256294 in Phase I studies supports the potential for once-daily dosing and further investigation in patients with conditions such as endothelial dysfunction, diabetes, and COPD.[2]
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase, acting to increase the levels of beneficial EETs. This mechanism holds significant promise for the treatment of a variety of diseases characterized by inflammation and vascular dysfunction. While detailed quantitative data for this compound remain limited in the public domain, the information presented in this guide provides a solid foundation for understanding its mechanism of action and its potential therapeutic applications. Further research and clinical investigations are anticipated to further elucidate the full therapeutic value of this and other sEH inhibitors.
References
GSK2188931B and Soluble Epoxide Hydrolase Inhibition: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of soluble epoxide hydrolase (sEH) inhibition, with a focus on the therapeutic target of the investigational compound GSK2188931B. It is important to note that while this compound has been identified as a potent sEH inhibitor with potential applications in cardiovascular diseases, specific quantitative data, such as IC50 values, pharmacokinetic profiles, and detailed experimental protocols from preclinical and clinical studies, are not extensively available in the public domain. Therefore, this guide will present illustrative data and established methodologies for sEH inhibitors to provide a framework for understanding the evaluation and mechanism of action of compounds like this compound.
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing these anti-inflammatory and vasodilatory EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This compound is a novel and potent inhibitor of sEH that has shown potential in preclinical models, particularly in the context of cardiac function and remodeling. This guide provides an in-depth technical overview of sEH inhibition, covering its mechanism of action, methods for its characterization, and the therapeutic rationale for its use.
The Core Mechanism: Soluble Epoxide Hydrolase Inhibition
The Arachidonic Acid Cascade and the Role of sEH
The physiological effects of sEH inhibition are rooted in the arachidonic acid metabolic pathway. Arachidonic acid, a polyunsaturated fatty acid, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase. The CYP epoxygenase pathway produces EETs, which are potent signaling molecules with a variety of protective effects.
However, the biological activity of EETs is short-lived due to their rapid conversion to dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase.[1] This enzymatic hydration significantly diminishes the beneficial effects of EETs.
Mechanism of Action of sEH Inhibitors
This compound and other sEH inhibitors act by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs in tissues and the circulation, thereby enhancing their downstream signaling effects. The primary therapeutic benefits of sEH inhibition are attributed to the elevated levels of these protective lipids.
Key Signaling Pathways Affected by sEH Inhibition
The inhibition of sEH and subsequent increase in EETs impact several critical signaling pathways, contributing to the therapeutic potential of compounds like this compound.
Caption: Signaling pathway of sEH inhibition by this compound.
Quantitative Data for sEH Inhibitors
While specific data for this compound is not publicly available, the following tables illustrate the types of quantitative data that are critical for the characterization of any sEH inhibitor.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It is determined through in vitro enzyme inhibition assays.
| Compound | sEH IC50 (nM) | Assay Type | Source |
| Illustrative sEH Inhibitor A | 1.5 | Fluorescent | Fictional Data |
| Illustrative sEH Inhibitor B | 5.2 | Radiometric | Fictional Data |
| This compound | Not Publicly Available | - | - |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Source |
| Rat | 10 | Oral | 1200 | 2 | 8 | 60 | Fictional Data |
| Dog | 5 | IV | 2500 | 0.5 | 12 | 100 | Fictional Data |
| This compound | Not Publicly Available | - | - | - | - | - | - |
Preclinical Pharmacodynamics
Pharmacodynamic studies measure the effect of the drug on the body. For sEH inhibitors, a key biomarker is the ratio of EETs to DHETs in plasma or tissues.
| Species | Treatment | EET:DHET Ratio (Plasma) | % Change from Vehicle | Source |
| Mouse | Vehicle | 0.8 | - | Fictional Data |
| Mouse | Illustrative sEH Inhibitor (10 mg/kg) | 4.0 | +400% | Fictional Data |
| This compound | Not Publicly Available | - | - | - |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize sEH inhibitors. These are generalized and would require optimization for a specific compound like this compound.
sEH Inhibition Assay (Fluorescent Method)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant sEH.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add 2 µL of the test compound dilution to each well.
-
Add 100 µL of sEH enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 100 µL of the PHOME substrate solution.
-
Immediately measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) kinetically for 30 minutes.
-
The rate of increase in fluorescence is proportional to sEH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Murine Model of Heart Failure (Transverse Aortic Constriction - TAC)
This surgical model induces pressure overload on the left ventricle, leading to hypertrophy and heart failure, and is used to evaluate the therapeutic efficacy of compounds like this compound.
Animals:
-
Male C57BL/6J mice, 8-10 weeks old
Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle to allow blood flow through the constricted aorta.
-
Close the chest and allow the animals to recover.
-
Administer the test compound (e.g., this compound) or vehicle daily via an appropriate route (e.g., oral gavage) starting at a designated time point post-surgery.
-
Monitor cardiac function weekly using echocardiography to measure parameters such as ejection fraction, fractional shortening, and wall thickness.
-
At the end of the study, sacrifice the animals and harvest the hearts for histological analysis (e.g., fibrosis staining with Masson's trichrome) and gene expression analysis (e.g., for markers of hypertrophy and fibrosis).
Bioanalytical Method for Quantitation in Plasma (LC-MS/MS)
This method is used to measure the concentration of the test compound in plasma samples from pharmacokinetic studies.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Test compound (this compound) and an internal standard (IS)
-
Plasma samples
-
Acetonitrile for protein precipitation
Procedure:
-
Spike plasma standards and quality control samples with known concentrations of this compound.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials.
-
Inject an aliquot onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from endogenous plasma components.
-
Optimize the mass spectrometer parameters for the detection of this compound and the IS using multiple reaction monitoring (MRM).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the standards.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical development workflow for an sEH inhibitor like this compound.
Caption: Preclinical development workflow for an sEH inhibitor.
Conclusion
The inhibition of soluble epoxide hydrolase represents a compelling therapeutic approach for a variety of diseases, driven by the beneficial effects of increased endogenous EETs. This compound is a promising agent in this class. While detailed public data on this specific molecule is limited, the established principles and methodologies for characterizing sEH inhibitors provide a robust framework for its continued investigation and development. Further research and publication of data will be critical to fully elucidate the therapeutic potential of this compound.
References
The Unveiling of GSK2188931B: A Technical Primer on its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of GSK2188931B, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific underpinnings of this novel therapeutic agent.
Introduction: Targeting Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid. It catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs can be increased, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This compound has emerged from research programs focused on identifying small molecule inhibitors of sEH with the potential for clinical development.
Discovery of this compound
The discovery of this compound was the culmination of a focused drug discovery program aimed at identifying novel, potent, and selective sEH inhibitors. The program likely involved high-throughput screening of compound libraries to identify initial hits, followed by a systematic lead optimization campaign. The core chemical scaffold of this compound, featuring a substituted triazine ring linked to a piperidine-4-carboxamide moiety, was likely identified and refined through iterative cycles of chemical synthesis and biological testing to maximize potency and selectivity while optimizing pharmacokinetic properties.
Logical Flow of a Typical sEH Inhibitor Discovery Program:
Caption: A generalized workflow for the discovery of a novel therapeutic agent like this compound.
Synthesis of this compound
While a specific, detailed, and publicly available step-by-step synthesis of this compound has not been identified in the reviewed literature, a plausible retrosynthetic analysis can be constructed based on its chemical structure: N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide.
The synthesis can be conceptually broken down into the preparation of three key building blocks, followed by their assembly.
Retrosynthetic Analysis:
Caption: A plausible retrosynthetic pathway for the synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet chemically sound, protocols for the synthesis of the key intermediates and the final assembly of this compound, based on standard organic chemistry methodologies.
Protocol 1: Synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanamine
-
Reduction of Benzaldehyde: To a solution of 4-bromo-2-(trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol, add sodium borohydride portion-wise at 0 °C.
-
Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product, (4-bromo-2-(trifluoromethoxy)phenyl)methanol, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Conversion to Amine: The resulting alcohol can be converted to the corresponding amine through a variety of methods, such as conversion to the azide followed by reduction, or via a Mitsunobu reaction with a suitable nitrogen source followed by deprotection.
Protocol 2: Synthesis of 1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxylic acid
-
Nucleophilic Aromatic Substitution: React 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine with a protected piperidine-4-carboxylic acid ester (e.g., the ethyl ester) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to drive the substitution reaction to completion.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product. Purify the resulting ester by column chromatography.
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
Protocol 3: Final Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA.
-
Addition of Amine: Add (4-bromo-2-(trifluoromethoxy)phenyl)methanamine to the activated carboxylic acid solution.
-
Reaction and Purification: Stir the reaction mixture at room temperature until completion. Purify the final product, this compound, by column chromatography or recrystallization.
Biological Activity and Data
The primary biological activity of this compound is the potent inhibition of soluble epoxide hydrolase. The key publication by Kompa et al. (2013) in the International Journal of Cardiology provides significant in vivo and in vitro data on its effects.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction [1]
| Parameter | Sham | MI + Vehicle | MI + this compound |
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 |
| LV Fibrosis (Non-infarct zone, % area) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 |
| LV Fibrosis (Peri-infarct zone, % area) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 |
| Macrophage Infiltration (Peri-infarct zone) | - | Increased | Reduced |
Data are presented as mean ± SEM. MI = Myocardial Infarction; LV = Left Ventricular.
Experimental Protocol: In Vivo Study in Rats [1]
-
Model: Myocardial infarction was induced in rats by ligation of the left anterior descending coronary artery.
-
Treatment: this compound was administered at a dose of 80 mg/kg/day mixed in chow for 5 weeks, starting after the induction of MI.
-
Assessments: Left ventricular function was assessed by echocardiography. Cardiac fibrosis was quantified by picrosirius red staining of heart tissue sections. Macrophage infiltration was evaluated by immunohistochemistry.
Table 2: In Vitro Effects of this compound [1]
| Cellular Process | Stimulus | Effect of this compound |
| Myocyte Hypertrophy | Angiotensin II, TNFα | Reduced |
| Cardiac Fibroblast Collagen Synthesis | Angiotensin II, TGFβ | Reduced |
| Monocyte TNFα Gene Expression | Lipopolysaccharide (LPS) | Reduced |
Experimental Protocol: In Vitro Assays [1]
-
Myocyte Hypertrophy: Neonatal rat ventricular myocytes were stimulated with Angiotensin II or TNFα in the presence or absence of this compound. Hypertrophy was assessed by measuring cell size and the expression of hypertrophic markers.
-
Collagen Synthesis: Cardiac fibroblasts were stimulated with Angiotensin II or TGFβ in the presence or absence of this compound. Collagen synthesis was quantified by measuring the incorporation of radiolabeled proline or by Western blotting for collagen proteins.
-
Monocyte Inflammation: Human monocytic cells were stimulated with LPS in the presence or absence of this compound. TNFα gene expression was measured by quantitative real-time PCR.
Mechanism of Action: Signaling Pathway
The therapeutic effects of this compound are mediated by its inhibition of soluble epoxide hydrolase, which in turn increases the bioavailability of epoxyeicosatrienoic acids (EETs). EETs exert their beneficial effects through various downstream signaling pathways.
References
Unveiling the Core Function of GSK2188931B: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid signaling molecules. This technical guide provides an in-depth analysis of the function, mechanism of action, and key preclinical and clinical data associated with this compound. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding of its core functions. Evidence strongly suggests a close relationship between this compound and GSK2256294, with the latter having a more extensive public data profile. This guide will leverage the data available for GSK2256294 to elucidate the functional characteristics of this class of sEH inhibitors.
Core Function and Mechanism of Action
This compound functions as a highly potent and selective inhibitor of the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. The primary mechanism of action involves the prevention of the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).
EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and play a crucial role in regulating inflammation, blood pressure, and pain. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby enhancing their beneficial effects. This leads to the downregulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, and a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
Quantitative Data
The following tables summarize the key quantitative data for the potent sEH inhibitor GSK2256294, which is closely related to this compound.
Table 1: In Vitro Potency (IC50) of GSK2256294
| Enzyme Source | IC50 (pM) |
| Recombinant Human sEH | 27 |
| Rat sEH Orthologs | 61 |
| Murine sEH Orthologs | 189 |
Data from MedChemExpress.[3]
Table 2: Phase I Clinical Trial Pharmacokinetic Data for GSK2256294
| Parameter | Value | Conditions |
| Half-life (t½) | 25–43 hours | Single doses in healthy male subjects.[4][5] |
| sEH Enzyme Inhibition | Dose-dependent | 41.9% at 2 mg to 99.8% at 20 mg (single dose).[4][5] |
| Sustained Inhibition | Up to 24 hours | Following single doses.[4][5] |
Data from a first-in-human, randomized, crossover design study.[5]
Table 3: Preclinical Efficacy of GSK2256294 in an Inflammation Model
| Model | Treatment | Outcome |
| Cigarette smoke-exposed mice | 5-30 mg/kg, p.o. twice daily for two weeks | Dose-dependent inhibition of BAL fluid total cells, neutrophils, and macrophages.[3] |
| Cigarette smoke-exposed mice | 30 mg/kg, p.o. twice daily for 8 days | Significant reduction in neutrophils, macrophages, and pulmonary inflammation.[3] |
Data from in vivo studies in mice.[3]
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A common method to determine the in vitro potency of sEH inhibitors is a fluorometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
A fluorogenic sEH substrate (e.g., PHOME)
-
Test compound (this compound/GSK2256294) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted test compound to the wells of the microplate.
-
Add the recombinant sEH enzyme to the wells containing the test compound and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm). The rate of fluorescence increase is proportional to the sEH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model of Pulmonary Inflammation
Objective: To evaluate the efficacy of an sEH inhibitor in a preclinical model of inflammation.
Animal Model: Male BALB/c mice.
Induction of Inflammation: Exposure to cigarette smoke for a specified duration (e.g., several days to weeks).
Treatment:
-
Test compound (GSK2256294) administered orally (p.o.) at various doses (e.g., 5, 10, 30 mg/kg) or vehicle control.
-
Dosing regimen: e.g., twice daily for the duration of the cigarette smoke exposure.
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform BAL to collect lung inflammatory cells.
-
Cell Counting: Perform total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., KC, the mouse homolog of IL-8) in the lung tissue homogenates or BAL fluid using ELISA.
-
Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation.
Statistical Analysis: Compare the cell counts and cytokine levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound, represented by the extensively studied compound GSK2256294, is a potent and selective inhibitor of soluble epoxide hydrolase. Its mechanism of action, centered on the stabilization of anti-inflammatory EETs, has been demonstrated to translate into significant efficacy in preclinical models of inflammation. The favorable pharmacokinetic profile observed in early clinical trials, including a long half-life and sustained enzyme inhibition, supports its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the core functional data and methodologies relevant to the continued investigation and development of this promising class of sEH inhibitors.
References
- 1. e-century.us [e-century.us]
- 2. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of GSK2188931B, a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor
Introduction
GSK2188931B is a novel and potent inhibitor of soluble epoxide hydrolase (sEH). The enzyme sEH plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising therapeutic agent for cardiovascular and inflammatory diseases. These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds targeting sEH.
Mechanism of Action
Arachidonic acid, a polyunsaturated fatty acid, is metabolized by cytochrome P450 (CYP) enzymes to form EETs.[1] These EETs are endogenous signaling molecules that contribute to the regulation of vascular tone and inflammation.[1][2] The biological activity of EETs is terminated through hydrolysis by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1] this compound acts by potently and selectively inhibiting the C-terminal hydrolase domain of sEH, thereby preventing the degradation of EETs and enhancing their beneficial effects.
Quantitative Data Summary for this compound
While this compound is described as a potent sEH inhibitor, specific quantitative data such as IC50 and Ki values were not available in the public domain based on the conducted search. The following table is provided as a template for summarizing such data when it becomes available.
| Parameter | Value (nM) | Assay Conditions | Reference |
| IC50 | N/A | Recombinant human sEH, fluorometric assay | (Not Available) |
| Ki | N/A | (To be determined) | (Not Available) |
Experimental Protocols
Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of this compound on recombinant human soluble epoxide hydrolase (sEH). The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound
-
sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Positive Control Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
DMSO (Dimethyl Sulfoxide)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 pM).
-
Prepare a 10X working solution of each dilution by adding 2 µL of the DMSO stock to 18 µL of sEH Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the 10X test compound dilutions to the wells of a 96-well microplate.
-
For the positive control, add 10 µL of a 10X solution of a known sEH inhibitor (e.g., NCND).
-
For the negative control (vehicle), add 10 µL of a 1:10 dilution of DMSO in sEH Assay Buffer.
-
Add 80 µL of a pre-warmed sEH enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the sEH substrate solution (PHOME, at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 330 nm and emission at 465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Workflow for sEH Inhibition Assay
Caption: Experimental Workflow for the Fluorometric sEH Inhibition Assay.
References
Application Notes and Protocols for GSK2188931B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with demonstrated protective effects in the cardiovascular system.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on studying its effects on cellular processes such as cardiac hypertrophy and fibrosis.
Data Presentation
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 503.32 g/mol | [3] |
| Storage (Powder) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. | |
| Storage (Stock Solution) | -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Solubility | Soluble in DMSO. |
Recommended Concentration Range
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. A starting point for such an experiment could be a range of concentrations from 1 nM to 10 µM.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of soluble epoxide hydrolase (sEH). This leads to an accumulation of epoxyeicosatrienoic acids (EETs). EETs are known to activate several downstream signaling pathways, including the PI3K/Akt pathway, which can modulate cellular functions like apoptosis and inflammation.[4][5]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 503.32 g/mol = 0.0050332 g = 5.03 mg
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Optimal this compound Concentration
This protocol outlines a general method to determine the optimal working concentration of this compound for a specific cell line using a cell viability assay.
Figure 2: Workflow for determining optimal this compound concentration.
Protocol 3: In Vitro Model of Cardiac Fibrosis
This protocol describes the induction of fibrosis in cardiac fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1) and treatment with this compound. TGF-β1 is a potent inducer of fibrosis.[6][7]
Materials:
-
Primary cardiac fibroblasts or a suitable cell line
-
Complete culture medium
-
TGF-β1
-
This compound stock solution
-
Reagents for downstream analysis (e.g., qPCR, Western blot, immunofluorescence)
Procedure:
-
Seed cardiac fibroblasts in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce fibrosis by adding TGF-β1 (e.g., 10 ng/mL) to the medium.
-
Incubate for 24-48 hours.
-
Harvest the cells for downstream analysis of fibrotic markers such as collagen type I, alpha-smooth muscle actin (α-SMA), and fibronectin.
Protocol 4: In Vitro Model of Cardiac Hypertrophy
This protocol details the induction of hypertrophy in cardiomyocytes using Angiotensin II (Ang II) and co-treatment with this compound. Ang II is a well-established inducer of cardiomyocyte hypertrophy.[2][8][9][10][11]
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2)
-
Complete culture medium
-
Angiotensin II
-
This compound stock solution
-
Reagents for downstream analysis (e.g., cell size measurement, protein synthesis assay, qPCR for hypertrophic markers)
Procedure:
-
Seed cardiomyocytes in culture plates. For primary cells, allow them to attach and start beating.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound at the determined optimal concentration for 1-2 hours. Include a vehicle control.
-
Induce hypertrophy by adding Ang II (e.g., 1 µM) to the culture medium.[8]
-
Incubate for 24-48 hours.
-
Assess cardiomyocyte hypertrophy by measuring cell surface area (via microscopy), protein synthesis (e.g., using a [³H]-leucine incorporation assay), and the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
References
- 1. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound [smolecule.com]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase (Ephx2) silencing attenuates the hydrogen peroxide-induced oxidative damage in IEC-6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of cardiac fibrosis by transforming growth factor-beta(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial Fibrosis: Cell Signaling and In Vitro Modeling - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of GSK2188931B in Tissue Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in preclinical and clinical studies of GSK2188931B.
Introduction:
This compound is a potent and selective inhibitor of a key cellular signaling pathway, making it a compound of significant interest in drug development. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, robust analytical methods are required to quantify its concentration in various biological matrices, including tissue. This document provides a detailed protocol for the extraction and subsequent quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the analysis of this compound in tissue samples. This structured format allows for easy comparison of results across different experiments and conditions.
| Parameter | Value | Unit | Notes |
| Linearity (r²) | |||
| Lower Limit of Quantification (LLOQ) | ng/g | ||
| Upper Limit of Quantification (ULOQ) | ng/g | ||
| Intra-day Precision (%CV) | % | At LLOQ, LQC, MQC, HQC | |
| Inter-day Precision (%CV) | % | At LLOQ, LQC, MQC, HQC | |
| Accuracy (%Bias) | % | At LLOQ, LQC, MQC, HQC | |
| Recovery | % | ||
| Matrix Effect | % |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the initial processing of tissue samples to prepare them for extraction.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., PBS)
-
Bead-based homogenizer or rotor-stator homogenizer
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue in a microcentrifuge tube. A general starting point is a 1:3 or 1:4 tissue weight to buffer volume ratio (w/v).
-
Add homogenization beads if using a bead-based homogenizer.
-
Homogenize the tissue sample until a uniform lysate is obtained. Keep the sample on ice to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
Protein Precipitation and Extraction
This step involves the extraction of this compound from the tissue homogenate and removal of proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (IS) solution (a stable isotope-labeled version of this compound is recommended)
-
Acetonitrile (ACN) containing 0.1% formic acid (FA)
-
Microcentrifuge
-
96-well collection plate or HPLC vials
Procedure:
-
Pipette a known volume of the tissue homogenate supernatant (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the Internal Standard working solution.
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 300 µL) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.[3][4]
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common choice for small molecule analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through initial tuning and optimization.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in tissue samples.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be inhibited by this compound, targeting a key kinase in a cellular cascade.
References
Application Notes and Protocols for GSK2188931B in Cardiac Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The soluble epoxide hydrolase (sEH) enzyme has emerged as a key therapeutic target in cardiac fibrosis. sEH metabolizes anti-inflammatory and anti-fibrotic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH preserves EET levels, offering a promising strategy to mitigate cardiac fibrosis.
GSK2188931B is a novel and potent inhibitor of soluble epoxide hydrolase (sEH).[1][2] Its application in cardiac fibrosis research, while supported by the strong rationale of sEH inhibition, is an emerging area. These application notes provide a comprehensive guide for utilizing this compound in cardiac fibrosis studies, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Disclaimer: Publicly available pharmacological and pharmacokinetic data for this compound is limited. Therefore, the experimental protocols and dosage recommendations provided herein are based on data from the well-characterized and structurally related sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU), which has been extensively studied in preclinical models of cardiac fibrosis. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental models.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and formulation in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂BrF₃N₆O₂ | [1][2] |
| Molecular Weight | 503.32 g/mol | [1][2] |
| IUPAC Name | N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide | [1] |
| Appearance | Solid | N/A |
| Solubility | N/A | N/A |
| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-fibrotic effects by inhibiting soluble epoxide hydrolase, thereby increasing the bioavailability of EETs. EETs, in turn, modulate multiple signaling pathways involved in cardiac fibrosis.
The proposed mechanism of action involves:
-
Inhibition of sEH: this compound directly binds to and inhibits the activity of the sEH enzyme.
-
Preservation of EETs: This inhibition leads to an accumulation of endogenous EETs.
-
Anti-inflammatory Effects: EETs are known to suppress inflammatory pathways, reducing the infiltration of inflammatory cells into the myocardium, a key trigger for fibrosis.
-
Anti-fibrotic Signaling: EETs can interfere with pro-fibrotic signaling cascades, including the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the activation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of cardiac fibrosis.
Caption: Proposed signaling pathway of this compound in cardiac fibrosis.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in cardiac fibrosis. These protocols are based on established methods and may require optimization for specific experimental conditions.
In Vitro Studies: Inhibition of Cardiac Fibroblast Activation
Objective: To determine the effect of this compound on the activation of primary cardiac fibroblasts.
1. Isolation and Culture of Primary Cardiac Fibroblasts:
- Isolate cardiac fibroblasts from neonatal or adult rodent hearts using enzymatic digestion (e.g., collagenase).
- Culture the isolated fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
2. Induction of Fibroblast Activation:
- Seed cardiac fibroblasts in 6-well plates.
- Once confluent, starve the cells in serum-free media for 24 hours.
- Induce fibroblast activation by treating with a pro-fibrotic agent such as TGF-β1 (10 ng/mL) or Angiotensin II (1 µM) for 24-48 hours.
3. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Pre-treat the cardiac fibroblasts with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour before adding the pro-fibrotic stimulus.
- Include a vehicle control (DMSO) group.
4. Assessment of Fibroblast Activation:
- Western Blotting: Analyze the protein expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin.
- Immunofluorescence: Stain for α-SMA to visualize the transformation of fibroblasts into myofibroblasts.
- RT-qPCR: Measure the mRNA expression of fibrotic genes (e.g., Acta2, Col1a1, Fn1).
start [label="Isolate & Culture\nCardiac Fibroblasts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
induce [label="Induce Activation\n(TGF-β1 or Ang II)"];
treat [label="Treat with this compound\n(or Vehicle)"];
analyze [label="Analyze Fibrotic Markers\n(Western, IF, qPCR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> induce;
induce -> treat;
treat -> analyze;
}
Caption: In vitro experimental workflow for assessing this compound's anti-fibrotic activity.
In Vivo Studies: Mouse Model of Cardiac Fibrosis
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of cardiac fibrosis.
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- House the animals under standard conditions with ad libitum access to food and water.
2. Induction of Cardiac Fibrosis:
- Angiotensin II (Ang II) Infusion: Implant osmotic mini-pumps subcutaneously to deliver Ang II (e.g., 1000 ng/kg/min) for 2-4 weeks.
- Myocardial Infarction (MI): Ligate the left anterior descending (LAD) coronary artery to induce MI and subsequent cardiac fibrosis.
3. Administration of this compound (based on TPPU data):
- Route of Administration: Oral gavage or in drinking water.
- Dosage (suggested starting range): 1-10 mg/kg/day. A dose of 5 mg/L TPPU in drinking water has been shown to be effective in mice.[3]
- Treatment Duration: Start treatment concurrently with the fibrotic insult or in a therapeutic regimen after the establishment of fibrosis, and continue for the duration of the study.
4. Assessment of Cardiac Fibrosis and Function:
- Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
- Histology: At the end of the study, harvest the hearts and perform Masson's trichrome or Picrosirius red staining to quantify the extent of fibrosis.
- Biochemical Analysis: Measure the levels of cardiac injury and fibrosis biomarkers in the serum or heart tissue (e.g., NT-proBNP, galectin-3).
- Gene and Protein Expression: Analyze the expression of fibrotic and inflammatory markers in the heart tissue using RT-qPCR and Western blotting.
| Parameter | Method | Key Markers/Measurements |
| Cardiac Function | Echocardiography | Ejection Fraction (EF), Fractional Shortening (FS), Left Ventricular Dimensions |
| Fibrosis Quantification | Masson's Trichrome, Picrosirius Red Staining | Collagen Volume Fraction |
| Fibrotic Gene Expression | RT-qPCR | Col1a1, Col3a1, Acta2, Tgf-β1 |
| Fibrotic Protein Expression | Western Blotting, Immunohistochemistry | Collagen I, α-SMA, Fibronectin |
| Inflammatory Markers | ELISA, RT-qPCR | TNF-α, IL-6, MCP-1 |
| Cardiac Injury Markers | ELISA | NT-proBNP, Cardiac Troponins |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Table:
| Treatment Group | Ejection Fraction (%) | Collagen Volume Fraction (%) | α-SMA Expression (fold change) |
| Sham + Vehicle | 60 ± 5 | 2 ± 0.5 | 1.0 ± 0.2 |
| Fibrosis Model + Vehicle | 35 ± 6 | 15 ± 3 | 5.0 ± 1.2 |
| Fibrosis Model + this compound (1 mg/kg) | 45 ± 5 | 10 ± 2 | 3.5 ± 0.8* |
| Fibrosis Model + this compound (10 mg/kg) | 55 ± 6 | 5 ± 1 | 2.0 ± 0.5** |
*p < 0.05 vs. Fibrosis Model + Vehicle; **p < 0.01 vs. Fibrosis Model + Vehicle
Conclusion
This compound, as a potent sEH inhibitor, holds significant promise as a pharmacological tool for the investigation of cardiac fibrosis. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust preclinical studies to elucidate the therapeutic potential of this compound in this challenging disease area. Due to the limited publicly available data for this compound, it is imperative that researchers conduct preliminary dose-finding and pharmacokinetic studies to ensure the appropriate use of this compound in their specific experimental models.
References
Application Notes and Protocols for Studying sEH Pathways with GSK2188931B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2188931B, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), in research and drug development. Due to the limited publicly available data on this compound, this document incorporates data and protocols from other well-characterized sEH inhibitors, such as GSK2256294 and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), to provide a robust framework for experimental design and execution.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). EETs are known to possess anti-inflammatory, vasodilatory, and anti-apoptotic properties. Inhibition of sEH stabilizes EETs, thereby enhancing their protective effects. This makes sEH a promising therapeutic target for a variety of conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders. This compound is a novel and potent inhibitor of sEH, designed for research purposes to explore the therapeutic potential of sEH inhibition.
Quantitative Data on sEH Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of representative sEH inhibitors. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of sEH Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| TPPU | Human sEH | 3.7 | Recombinant enzyme |
| TPPU | Monkey sEH | 37 | Recombinant enzyme |
| GSK2256294A | Human sEH | Potent (specific value not disclosed) | Recombinant enzyme |
| GSK2256294A | Rat sEH | Potent (specific value not disclosed) | Recombinant enzyme |
| GSK2256294A | Mouse sEH | Potent (specific value not disclosed) | Recombinant enzyme |
Table 2: In Vivo Efficacy of sEH Inhibitor GSK2256294A
| Study Population | Dosing Regimen | sEH Inhibition | Key Findings |
| Healthy Male Subjects | 2 mg single dose | 41.9% | Dose-dependent inhibition of sEH. |
| Healthy Male Subjects | 20 mg single dose | 99.8% | Near-complete and sustained sEH inhibition. |
| Obese Smokers | 6 mg once daily for 14 days | 98-99% | Maintained high level of sEH inhibition with repeat dosing. |
| Obese Smokers | 18 mg once daily for 14 days | 98-99% | Maintained high level of sEH inhibition with repeat dosing. |
| Mice (Cigarette Smoke-Induced Inflammation Model) | Oral administration | Significant reduction in pulmonary leukocytes and KC (CXCL1) levels. | Attenuated inflammation. |
Signaling Pathways
Inhibition of sEH by this compound prevents the degradation of EETs, leading to the activation of several downstream signaling pathways that mediate their beneficial effects.
Caption: sEH Inhibition and Downstream Signaling.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
In Vitro sEH Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against sEH.
Caption: Workflow for IC50 Determination.
Materials:
-
Recombinant human sEH
-
This compound
-
Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include wells with buffer only (negative control) and wells with a known sEH inhibitor (positive control).
-
Add 160 µL of recombinant human sEH solution (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorescent substrate PHOME (final concentration ~5 µM).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (excitation 330 nm, emission 465 nm) every minute for 20 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Measurement of EET/DHET Ratios in Plasma by LC-MS/MS
This protocol outlines the quantification of EETs and DHETs in plasma samples from subjects treated with this compound, a key biomarker of sEH inhibition in vivo.
Caption: Workflow for EET/DHET Ratio Measurement.
Materials:
-
Plasma samples
-
Deuterated internal standards (e.g., d11-14,15-EET, d11-14,15-DHET)
-
Ethyl acetate
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Spiking: To 100 µL of plasma, add 10 µL of a solution containing the deuterated internal standards.
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each EET and DHET isomer and their corresponding internal standards should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of standards.
-
Calculate the concentration of each EET and DHET in the plasma samples.
-
Determine the EET/DHET ratio as a measure of sEH inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the sEH pathway in health and disease. The protocols and data presented here, based on the characterization of similar potent sEH inhibitors, provide a solid foundation for designing and interpreting experiments with this novel compound. By carefully measuring both in vitro potency and in vivo biomarkers such as the EET/DHET ratio, researchers can effectively study the pharmacological effects of this compound and its potential as a therapeutic agent.
Troubleshooting & Optimization
troubleshooting GSK2188931B solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2] Its molecular formula is C19H22BrF3N6O2 and its molecular weight is 503.32 g/mol .[2] The primary mechanism of action is the inhibition of the sEH enzyme, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated anti-inflammatory and vasodilatory effects.[3][4]
Q2: In what solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate organic solvent, such as DMSO. For example, to make a 10 mM stock solution, dissolve 5.03 mg of this compound (MW: 503.32) in 1 mL of DMSO. It is recommended to vortex the solution to ensure it is fully dissolved. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How should I store this compound stock solutions?
Store the lyophilized powder and stock solutions at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[1] Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound precipitates when added to aqueous buffer or cell culture medium.
-
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of the inhibitor in your assay.
-
Increase the solvent concentration: While keeping the final solvent concentration non-toxic to your cells, you might be able to slightly increase it to improve solubility. However, always run a vehicle control to account for any solvent effects.
-
Use a surfactant: Pluronic F-68 or other biocompatible surfactants can sometimes aid in the solubilization of hydrophobic compounds in aqueous media.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment.
-
Issue 2: Inconsistent results in my in vitro sEH inhibition assay.
-
Question: I am seeing high variability in my sEH inhibition assay results with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Incomplete solubilization: Ensure your this compound stock solution is fully dissolved before making further dilutions.
-
Inaccurate pipetting: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of high-concentration stock solutions.
-
Degradation of the compound: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock into single-use vials.
-
Assay conditions: Ensure that the assay buffer pH and temperature are stable and optimized for sEH activity.
-
Quantitative Data Summary
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimations based on the properties of structurally similar amide-based sEH inhibitors and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Experimental Protocols
Detailed Protocol for In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is a general guideline for a fluorometric in vitro sEH inhibition assay.[5][6][7]
Materials:
-
This compound
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing.
-
Further dilute the DMSO solutions 1:100 in sEH assay buffer to create the final working solutions. The final DMSO concentration in the assay should be 1% or less.
-
-
Prepare the enzyme solution:
-
Dilute the recombinant human sEH enzyme in sEH assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay procedure:
-
Add 50 µL of the diluted sEH enzyme solution to each well of the 96-well plate.
-
Add 2 µL of the diluted this compound working solutions or vehicle control (DMSO diluted in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic sEH substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The sEH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro sEH Inhibition Assay
Caption: Workflow for a typical in vitro sEH inhibition assay.
Troubleshooting Logic for Compound Precipitation
Caption: A logical guide to troubleshooting precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound [smolecule.com]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. agilent.com [agilent.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing GSK2188931B dosage for mouse models
This technical support center provides guidance for researchers optimizing the dosage of GSK2188931B in mouse models. Given the limited public data on this compound, this guide incorporates data from analogous soluble epoxide hydrolase (sEH) inhibitors to provide a framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to be a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, anti-hypertensive, and analgesic properties.[1] By inhibiting sEH, this compound would increase the bioavailability of EETs, thereby enhancing their therapeutic effects.
Q2: What is a typical starting dose for an sEH inhibitor in mice?
For novel sEH inhibitors, a common starting dose for in vivo studies in mice is around 0.1 mg/kg to 10 mg/kg, administered either orally (p.o.) or via injection. The optimal dose will depend on the specific research question, the mouse strain, and the administration route.
Q3: How should I prepare this compound for administration?
The formulation for this compound will depend on its solubility and the chosen administration route. For oral gavage, it may be suspended in a vehicle like corn oil or a solution containing polyethylene glycol (PEG). For intravenous (IV) administration, it must be dissolved in a sterile, injectable vehicle. It is crucial to assess the compound's solubility in various pharmaceutically acceptable vehicles. Amide-based inhibitors like this compound may offer better solubility profiles compared to urea-based inhibitors.
Q4: What are the expected pharmacokinetic parameters for sEH inhibitors in mice?
Pharmacokinetic parameters can vary significantly between different sEH inhibitors. For some potent sEH inhibitors, oral bioavailability in mice can be as high as 68%. Half-life (t1/2) can range from a few hours to over a day. It is essential to perform a pharmacokinetic study for this compound to determine its specific profile in your mouse model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Rapid metabolism of the compound- Inappropriate administration route | - Perform a dose-response study.- Analyze plasma levels of the compound to confirm absorption.- Consider a different administration route (e.g., IV instead of oral).- Increase dosing frequency based on the compound's half-life. |
| Inconsistent Results | - Improper animal handling and dosing technique- Variability in compound formulation | - Ensure all personnel are properly trained in animal handling and administration techniques.- Prepare fresh formulations for each experiment and ensure homogeneity. |
| Adverse Effects (e.g., lethargy, weight loss) | - High dosage leading to toxicity- Off-target effects of the compound | - Reduce the dosage.- Monitor animals closely for any signs of toxicity.- If adverse effects persist even at low doses, consider the possibility of off-target effects. |
Experimental Protocols
Note: These are general protocols and should be adapted based on your specific experimental needs and institutional guidelines.
Oral Gavage Administration
-
Preparation:
-
Accurately weigh the mouse to determine the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Prepare the this compound formulation. Ensure the compound is uniformly suspended or dissolved.
-
-
Procedure:
-
Gently restrain the mouse.
-
Insert a sterile, ball-tipped gavage needle into the mouse's mouth and gently advance it along the upper palate into the esophagus.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress.
-
Intravenous (IV) Tail Vein Injection
-
Preparation:
-
Accurately weigh the mouse. The maximum bolus injection volume for IV administration in mice is 5 ml/kg.
-
Prepare the sterile this compound formulation for injection.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.
-
-
Procedure:
-
Place the mouse in a restraining device.
-
Clean the tail with an alcohol wipe.
-
Using a sterile insulin syringe or a similar small-gauge needle, insert the needle into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for several well-characterized sEH inhibitors in mice. This data can be used as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of sEH Inhibitors in Mice after Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| t-AUCB | 0.1 | 110 ± 20 | 0.5 | 4.5 ± 0.8 | 480 ± 90 | |
| APAU | 1 | 280 ± 50 | 0.5 | 2.9 ± 0.5 | 930 ± 160 | |
| c-AUCB | 1 | 460 ± 90 | 0.5 | 3.2 ± 0.6 | 1500 ± 300 |
Data from Liu et al. (2009) for novel sEH inhibitors.
Table 2: Pharmacokinetic Parameters of t-AUCB in Mice via Different Administration Routes
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral (p.o.) | 0.1 | 110 ± 20 | 0.5 | 4.5 ± 0.8 | 480 ± 90 | 68 ± 22 | |
| Intravenous (i.v.) | 0.1 | - | - | 3.9 ± 0.7 | 700 ± 120 | 100 | |
| Subcutaneous (s.c.) | 0.1 | 90 ± 15 | 1.0 | 5.1 ± 0.9 | 560 ± 100 | 80 ± 25 |
Data from Liu et al. (2009). Cmax and Tmax are not applicable for IV bolus administration.
Signaling Pathway
The following diagram illustrates the mechanism of action of soluble epoxide hydrolase inhibitors.
Caption: Mechanism of action of this compound as a soluble epoxide hydrolase inhibitor.
References
improving GSK2188931B stability in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of GSK2188931B in experimental buffers.
Troubleshooting Guide: Improving this compound Stability
This guide addresses common issues encountered during the use of this compound in aqueous experimental buffers.
Problem: Precipitation or Cloudiness Observed Upon Dilution of this compound Stock Solution into Aqueous Buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is known to be poorly soluble in water, which is the primary reason for precipitation when diluting a DMSO stock solution into an aqueous buffer.
-
Buffer Composition and pH: The pH and composition of the buffer can significantly impact the solubility of the compound.
-
Temperature Effects: Temperature can influence the solubility of small molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Final DMSO Concentration | Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% and not exceeding 0.5% for cell-based assays.[1] | High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound in the aqueous environment. |
| 2. Assess Compound Solubility Limit | Determine the kinetic solubility of this compound in your specific experimental buffer. This can be done by preparing serial dilutions and observing for precipitation. | Every buffer system will have a different capacity to solubilize a poorly water-soluble compound. Knowing this limit is crucial for designing your experiments. |
| 3. Optimize Buffer Conditions | - pH: Evaluate the stability of this compound at different pH values. The piperidine carboxamide moiety may be susceptible to hydrolysis under strongly acidic or basic conditions. - Additives: Consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80, Pluronic F-68) at low, non-disruptive concentrations. | The ionization state of the molecule, influenced by pH, can affect its solubility. Excipients can help to keep hydrophobic compounds in solution. |
| 4. Modify Experimental Protocol | - Sonication: Briefly sonicate the final solution to aid in the dissolution of any small precipitates. - Warming: Gently warm the solution (e.g., to 37°C) to increase solubility, but be cautious of potential temperature-induced degradation. - Order of Addition: Add the DMSO stock solution to the buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound. | Physical methods can sometimes overcome kinetic barriers to solubility. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a concentration of 10-20 mM. Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
2. What is the recommended storage condition for this compound stock solutions?
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Under these conditions, the stock solution should be stable for several months. For short-term storage (days to weeks), 4°C is acceptable.[2]
3. What is the stability of this compound in aqueous buffers?
There is no specific public data on the stability of this compound in various aqueous buffers. However, based on its chemical structure, potential degradation pathways could involve:
-
Hydrolysis of the carboxamide: The piperidine carboxamide moiety could be susceptible to hydrolysis, especially at extreme pH values.
-
Degradation of the trifluoromethoxy group: While generally stable, this group can undergo degradation under harsh conditions.
It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of the compound in aqueous solutions.
4. Can I use this compound in cell culture experiments?
Yes, but it is crucial to keep the final DMSO concentration low (ideally <0.1%, and not exceeding 0.5%) to minimize cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
5. What should I do if I suspect my this compound has degraded?
If you observe a loss of activity or unexpected results, consider the possibility of compound degradation. You can assess the purity of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO; Insoluble in water | [2] |
| Stock Solution Solvent | 100% DMSO | General Practice |
| Stock Solution Concentration | 10-20 mM | General Practice |
| Short-term Storage (Powder) | 0 - 4°C (days to weeks) | [2] |
| Long-term Storage (Powder) | -20°C (months to years) | [2] |
| Short-term Storage (in DMSO) | 4°C (days) | General Practice |
| Long-term Storage (in DMSO) | -20°C or -80°C (months) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 503.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For 1 mL of 10 mM stock, you will need 5.03 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathway Visualization:
Caption: this compound inhibits soluble epoxide hydrolase (sEH).
References
Technical Support Center: GSK2188931B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor.
Troubleshooting Guide
Experiments with sEH inhibitors like this compound can sometimes yield unexpected results. The table below outlines common problems, their potential causes, and recommended solutions to help you navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Activity Observed | Compound Precipitation: this compound is soluble in DMSO but not in water.[1] Adding a concentrated DMSO stock directly to an aqueous assay buffer without proper mixing can cause the compound to precipitate. | - Prepare intermediate dilutions of the this compound stock in the assay buffer. - Ensure thorough mixing after each addition. - Visually inspect for any signs of precipitation. - Consider the use of a surfactant like BSA in the assay buffer to improve solubility.[2] |
| Incorrect Compound Concentration: Errors in calculating dilutions or weighing the compound can lead to a lower-than-expected final concentration. | - Re-calculate all dilutions. - Use a calibrated balance for weighing the compound. - Prepare fresh stock solutions. | |
| Degraded Compound: Improper storage can lead to the degradation of this compound. | - Store this compound as a solid at -20°C for long-term storage and as a DMSO stock solution at -20°C for the short term.[1] - Avoid multiple freeze-thaw cycles of the stock solution. | |
| High Variability Between Replicates | Inconsistent Pipetting: Small volumes of concentrated inhibitor solutions can be difficult to pipette accurately. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a larger volume of the final inhibitor dilution to minimize pipetting errors between replicates. |
| Assay Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate reagents and affect results. | - Avoid using the outer wells of the plate for the assay. - Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Inconsistent Results Across Experiments | Batch-to-Batch Variability of Reagents: Differences in the purity or activity of the sEH enzyme or substrate can affect results. | - Qualify new batches of enzyme and substrate before use in large-scale experiments. - Run a positive control (a known sEH inhibitor) in every experiment to normalize the data. |
| Differences in Incubation Times or Temperatures: Minor variations in experimental conditions can impact enzyme kinetics. | - Strictly adhere to the incubation times and temperatures specified in the protocol. - Use a temperature-controlled plate reader for kinetic assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation and enhanced biological effects.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO but not in water.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, the solid compound should be kept at -20°C.[1] The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What is a suitable solvent control for in vitro experiments?
A3: The appropriate solvent control is the assay buffer containing the same final concentration of DMSO as is present in the wells with the highest concentration of this compound. This is crucial as DMSO can affect enzyme activity at higher concentrations.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays. However, it is important to first determine the tolerance of your specific cell line to the DMSO concentrations that will be used. A vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) should always be included.
Q5: What is the expected IC50 value for this compound?
A5: The IC50 value can vary depending on the specific assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition). It is recommended to determine the IC50 value under your own experimental conditions. For reference, potent sEH inhibitors typically have IC50 values in the low nanomolar range.[2]
Experimental Protocols
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on recombinant human sEH. The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))
-
This compound
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute the DMSO serial dilutions in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound or solvent control to the appropriate wells.
-
Add the diluted recombinant human sEH enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over 15-30 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The sEH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for sEH Inhibition Assay
Caption: A typical experimental workflow for an in vitro sEH inhibition assay.
References
GSK2188931B off-target effects and how to mitigate them
Welcome to the technical support center for GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the levels of EETs, which can be beneficial in preclinical models of cardiovascular and inflammatory diseases.
Q2: Have any specific off-targets for this compound been identified in the literature?
Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, the potential for off-target interactions exists. Researchers should exercise caution and employ appropriate controls to validate their findings.
Q3: What are the potential general mechanisms of off-target effects for small molecule inhibitors like this compound?
Off-target effects of small molecule inhibitors can arise from several mechanisms:
-
Structural Similarity to Other Proteins: The inhibitor may bind to other proteins that have a similar binding pocket to sEH.
-
Physicochemical Properties: Properties such as high lipophilicity can lead to non-specific binding to proteins and membranes.
-
Metabolism: The inhibitor or its metabolites may interact with other cellular components, such as cytochrome P450 (CYP) enzymes.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
To assess the selectivity of this compound, consider the following approaches:
-
Use of Structurally Unrelated sEH Inhibitors: Comparing the effects of this compound with other potent and structurally distinct sEH inhibitors can help determine if the observed phenotype is due to sEH inhibition or an off-target effect of this compound.
-
Dose-Response Curves: A classic dose-response relationship, where the biological effect correlates with the IC50 or Ki for sEH inhibition, suggests on-target activity.
-
Rescue Experiments: If possible, "rescue" the phenotype by adding back the product of the sEH enzyme (EETs) to see if it reverses the effect of this compound.
-
Use of Inactive Control Compounds: If available, a structurally similar but biologically inactive analog of this compound can be a valuable negative control.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential off-target effects when using this compound.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype, leading to variability or unexpected outcomes.
Mitigation Strategies:
-
Confirm On-Target Engagement:
-
Methodology: Perform a target engagement assay to confirm that this compound is inhibiting sEH in your specific experimental system at the concentrations used. This could involve measuring the levels of sEH substrates (EETs) or products (dihydroxyeicosatrienoic acids, DHETs) via LC-MS.
-
Expected Outcome: A clear, dose-dependent decrease in DHETs and a corresponding increase in EETs would confirm sEH inhibition.
-
-
Titrate the Inhibitor Concentration:
-
Methodology: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Use a dose-response curve to identify the lowest concentration that provides maximal sEH inhibition.
-
Rationale: Higher concentrations are more likely to induce off-target effects.
-
-
Employ Orthogonal Controls:
-
Methodology: As mentioned in the FAQs, use a structurally unrelated sEH inhibitor to see if it recapitulates the observed phenotype.
-
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity
Possible Cause: Poor cell permeability, active efflux from the cell, or off-target effects that counteract the intended on-target effect can lead to a discrepancy between the biochemical potency (e.g., IC50) and the observed cellular activity.
Mitigation Strategies:
-
Assess Cell Permeability:
-
Methodology: If not already known, determine the cell permeability of this compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Rationale: Low permeability will result in lower intracellular concentrations of the inhibitor.
-
-
Investigate Cellular Efflux:
-
Methodology: Use inhibitors of common efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) to see if the cellular potency of this compound increases.
-
Rationale: If this compound is a substrate for efflux pumps, its intracellular concentration will be reduced.
-
-
Profile Against a Broad Kinase Panel:
-
Methodology: While sEH is not a kinase, broad screening panels are commercially available to test for off-target interactions with a wide range of proteins, including kinases, phosphatases, and GPCRs.
-
Rationale: This can help identify potential off-target binding that might interfere with the expected cellular response.
-
Data Presentation
Table 1: Hypothetical Selectivity Panel Data for an sEH Inhibitor
This table provides an example of how selectivity data for an sEH inhibitor might be presented. Note: This is hypothetical data for illustrative purposes and does not represent actual data for this compound.
| Target | IC50 (nM) | Fold Selectivity vs. sEH |
| Soluble Epoxide Hydrolase (sEH) | 1.5 | - |
| Microsomal Epoxide Hydrolase (mEH) | >10,000 | >6,667 |
| Fatty Acid Amide Hydrolase (FAAH) | 850 | 567 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >6,667 |
| Cyclooxygenase-2 (COX-2) | >10,000 | >6,667 |
| 5-Lipoxygenase (5-LOX) | 1,200 | 800 |
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general workflow for researchers to follow when investigating unexpected results that may be due to off-target effects of a small molecule inhibitor.
Caption: Workflow for troubleshooting potential off-target effects.
Signaling Pathway
Diagram 1: Simplified Soluble Epoxide Hydrolase (sEH) Signaling Pathway
This diagram illustrates the primary mechanism of action of this compound.
Caption: this compound inhibits sEH, increasing EET levels.
Technical Support Center: GSK2188931B Delivery for Cell-Based Assays
Welcome to the technical support center for refining the delivery of GSK2188931B in your cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action of this compound is the inhibition of sEH, which is a key enzyme in the metabolism of arachidonic acid. Specifically, sEH converts anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or pro-inflammatory corresponding diols. By inhibiting sEH, this compound increases the bioavailability of protective EpFAs, which can modulate various physiological processes, including inflammation and vascular function.
Q2: What is the solubility of this compound and how should I prepare a stock solution?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a desired concentration, for example, 10 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A3: The optimal concentration of this compound will be cell-line and assay-dependent. Based on the potency of similar sEH inhibitors from GSK, a starting point for a dose-response experiment could be in the low nanomolar to micromolar range. A related GSK sEH inhibitor, GSK2256294A, has shown a potency of 0.66 nM in a cell-based assay.[1] It is advisable to perform a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range to determine the optimal working concentration for your specific experimental setup.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To minimize degradation, protect the stock solution from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | The final DMSO concentration is too low to maintain solubility. The compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the cell culture medium is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity (typically ≤ 0.5%). Prepare intermediate dilutions of the stock solution in DMSO before adding to the final culture medium. Vortex thoroughly when making dilutions. |
| High background or off-target effects observed. | The concentration of this compound is too high. The final DMSO concentration is causing cellular stress or altering gene expression. | Perform a dose-response experiment to determine the lowest effective concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent. |
| Inconsistent results between experiments. | Variability in cell health or density. Inconsistent preparation of this compound dilutions. Freeze-thaw cycles of the stock solution. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of the stock solution. |
| No observable effect of this compound. | The concentration of this compound is too low. The cell line does not express sEH or the downstream signaling pathway is not active. The assay readout is not sensitive enough. | Confirm sEH expression in your cell line of interest via Western blot or qPCR. Increase the concentration of this compound. Choose an assay readout that is directly related to sEH activity, such as measuring the levels of specific EpFA metabolites. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides potency information for a closely related sEH inhibitor from GSK, GSK2256294A, to serve as a reference point for experimental design.
| Compound | Assay Type | Potency (IC50/Ki) | Reference |
| GSK2256294A | Cell-based activity assay | 0.66 nM | [1] |
| Fluorescent derivative of GSK2256294A | In vitro enzyme activity assay | < 2 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 503.32 g/mol ), add 198.7 µL of DMSO.
-
Aliquot and store: Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10 µL) and store at -20°C.
-
Prepare intermediate dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in DMSO. For example, to prepare a 1 mM solution, mix 1 µL of the 10 mM stock with 9 µL of DMSO.
-
Prepare final working solutions: Dilute the intermediate DMSO solutions into your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ideally below 0.5%.
Protocol 2: Cell Viability (MTT) Assay to Assess Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value, if any.
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: General Experimental Workflow for this compound in Cell-Based Assays.
References
Technical Support Center: Overcoming Resistance to GSK2188931B in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the soluble epoxide hydrolase (sEH) inhibitor, GSK2188931B, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated anti-inflammatory, vasodilatory, and analgesic properties. This modulation of bioactive lipid signaling pathways is central to its therapeutic effects.
Q2: We are observing a diminished response to this compound in our cell lines after prolonged continuous exposure. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to small molecule inhibitors can be extrapolated from studies of other targeted therapies. Potential mechanisms include:
-
Target Modification: Mutations in the EPHX2 gene, which encodes for sEH, could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
-
Target Overexpression: Increased expression of sEH would require higher concentrations of this compound to achieve the same level of inhibition.
-
Drug Efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the effects of increased EETs could render the cells less sensitive to sEH inhibition.
-
Metabolic Alterations: Changes in cellular metabolism could lead to the inactivation or enhanced clearance of this compound.
Q3: How can we experimentally confirm the mechanism of resistance in our cell lines?
To elucidate the specific mechanism of resistance, a systematic approach is recommended. The following table outlines key experiments, their purpose, and the expected outcomes for resistant versus sensitive cells.
| Resistance Mechanism | Experimental Approach | Purpose | Expected Outcome in Resistant vs. Sensitive Cells |
| Target Modification | Sanger sequencing or next-generation sequencing of the EPHX2 gene. | To identify mutations in the sEH coding region. | Presence of non-synonymous mutations in resistant cell lines that are absent in sensitive parental lines. |
| Target Overexpression | Quantitative PCR (qPCR) and Western blotting for EPHX2 mRNA and sEH protein levels, respectively. | To quantify the expression of sEH at the transcript and protein levels. | Increased mRNA and protein levels of sEH in resistant cells compared to sensitive cells. |
| Drug Efflux | Intracellular drug accumulation assays using radiolabeled or fluorescently tagged this compound. Co-treatment with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A). | To measure the intracellular concentration of the inhibitor and assess the role of efflux pumps. | Lower intracellular accumulation of this compound in resistant cells. This difference is diminished upon co-treatment with an ABC transporter inhibitor. |
| Bypass Pathways | Phospho-proteomic arrays, RNA sequencing, or targeted pathway analysis (e.g., Western blotting for key signaling nodes). | To identify upregulated signaling pathways that may compensate for sEH inhibition. | Differential activation of pro-inflammatory or other compensatory pathways in resistant cells. |
| Metabolic Alterations | Liquid chromatography-mass spectrometry (LC-MS) based metabolomics. | To identify metabolites of this compound and compare metabolic profiles. | Altered metabolic profile in resistant cells, potentially showing increased degradation or modification of this compound. |
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our long-term cell culture experiments.
-
Possible Cause 1: Cell Line Heterogeneity. Over time, cell line populations can become heterogeneous, with subpopulations exhibiting varying sensitivity to the drug.
-
Solution: Perform single-cell cloning to establish a homogenous population. Regularly re-establish cultures from frozen stocks of the parental cell line.
-
-
Possible Cause 2: Mycoplasma Contamination. Mycoplasma infection can alter cellular metabolism and drug sensitivity.
-
Solution: Regularly test cell cultures for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
-
Possible Cause 3: Reagent Variability. Inconsistent potency of this compound stocks or variability in cell culture media and supplements.
-
Solution: Prepare large, single batches of this compound stock solutions and store them in aliquots at -80°C. Use consistent lots of media and supplements.
-
Problem 2: Difficulty in generating a this compound-resistant cell line.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The concentration of this compound may be too low, or the duration of treatment may be too short to induce a resistant phenotype.
-
Solution: Employ a dose-escalation protocol, starting with a concentration around the IC50 and gradually increasing it as the cells adapt. This process can take several months.
-
-
Possible Cause 2: High Cytotoxicity. The initial drug concentration may be too high, leading to widespread cell death rather than the selection of resistant clones.
-
Solution: Start with a lower concentration (e.g., IC25 or IC50) and allow the cell population to recover before increasing the dose.
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Establish Baseline Sensitivity: Determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, subculture them into fresh media containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a rate similar to the untreated parental line, gradually increase the concentration of this compound in the culture media (e.g., in 1.5 to 2-fold increments).
-
Repeat and Characterize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Validation: Periodically assess the IC50 of the resistant population to confirm a stable shift in drug sensitivity compared to the parental line.
Protocol 2: sEH Activity Assay
-
Cell Lysate Preparation: Harvest sensitive and resistant cells and prepare cytosolic extracts by sonication or dounce homogenization in a suitable buffer.
-
Substrate Addition: Add a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) to the cell lysates.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the sEH activity.
-
Data Analysis: Calculate the sEH activity in each sample and normalize to the total protein concentration. Compare the activity in resistant cells to that in sensitive cells.
Visualizations
Caption: Signaling pathway of sEH and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
how to enhance the potency of GSK2188931B in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing and enhancing the in vitro potency of GSK2188931B, a potent inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway. The kinase activity of RIPK1 is essential for initiating necroptosis, a form of regulated cell death, and can also contribute to apoptosis.[1][2][3][4] By blocking the ATP-binding site of RIPK1, this compound prevents the phosphorylation of downstream targets, thereby inhibiting necroptotic and certain apoptotic signaling cascades.[5]
Q2: How is the in vitro potency of this compound typically measured?
A2: The in vitro potency is primarily determined through two types of assays:
-
Biochemical Kinase Assays: These cell-free assays directly measure the ability of this compound to inhibit the enzymatic activity of purified recombinant RIPK1 protein.[5] The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Assays: These assays measure the compound's ability to protect cells from a specific stimulus that induces RIPK1-dependent cell death (e.g., necroptosis).[1][3] For example, human or mouse cell lines can be treated with TNFα and a caspase inhibitor (like zVAD.fmk) to induce necroptosis, and the protective effect of this compound is quantified.[3]
Q3: My observed IC50 value is higher (less potent) than reported in the literature. What are the common causes?
A3: Discrepancies in IC50 values are common and can arise from several differences in experimental setup.[4] The most critical factor for ATP-competitive inhibitors like this compound is the concentration of ATP used in the assay.[1][6] According to the Cheng-Prusoff equation, the IC50 value is directly dependent on the ATP concentration.[1][3][6] Other factors include the specific recombinant enzyme variant used, substrate concentration, buffer components (e.g., pH, salt concentration), and the assay detection method (e.g., radioactivity, luminescence).[4][7]
Q4: How does ATP concentration specifically affect the measured potency?
A4: Since this compound competes with ATP to bind to the kinase, a higher concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a higher IC50 value.[1][6] For this reason, biochemical assays are often performed at an ATP concentration equal to the Michaelis-Menten constant (Km) of the kinase for ATP. Under these specific conditions, the IC50 is approximately twice the inhibitor constant (Ki), which is a measure of the inhibitor's binding affinity.[3][6] Cellular ATP concentrations are in the millimolar (mM) range, which is much higher than the ATP Km for most kinases, so IC50 values from cell-based assays are often higher than those from biochemical assays.[1]
Q5: What strategies can I employ to potentially enhance the apparent potency of this compound in my assay?
A5: To "enhance" or, more accurately, to optimize the measurement of potency, you should focus on the assay conditions. Ensure that the assay is run under initial velocity conditions, meaning that substrate and ATP consumption are minimal (typically <10-20%) during the reaction.[4] You can optimize enzyme and substrate concentrations to achieve a robust signal window.[2][5] For biochemical assays, using an ATP concentration at or below the Km of RIPK1 will result in a lower, more "potent" IC50 value that better reflects the inhibitor's intrinsic affinity.[6] Also, ensure the compound is fully dissolved in the assay buffer, as poor solubility can lead to an underestimation of potency.
Troubleshooting Guide for Low Potency
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Observed IC50 is significantly higher than expected. | High ATP Concentration: The ATP concentration in your assay is much higher than the RIPK1 Km for ATP.[1][6] | Determine the ATP Km for your batch of RIPK1 and run the assay with ATP at the Km value. This provides a standardized measure of potency (IC50 ≈ 2xKi).[3][6] |
| Compound Solubility Issues: this compound may be precipitating in the aqueous assay buffer. | Prepare higher concentration stock solutions in 100% DMSO. Check for precipitation upon final dilution into the assay buffer. If needed, include a low percentage of a non-interfering detergent like Triton X-100 or Tween-20 in the buffer. | |
| Inactive Enzyme: The recombinant RIPK1 enzyme has lost activity due to improper storage or handling. | Test enzyme activity with a known, potent RIPK1 inhibitor as a positive control. Obtain a new batch of enzyme if necessary. Consider autophosphorylation by pre-incubating the kinase with ATP to ensure full activation.[4] | |
| Assay Not Under Initial Velocity: The reaction has proceeded too long, consuming a significant portion of the substrate or ATP.[3] | Optimize the reaction time and enzyme concentration to ensure the reaction is in the linear range. Perform a time-course experiment to determine the optimal incubation period.[2] | |
| High variability in results between replicates or experiments. | Inconsistent Pipetting: Small errors in dispensing the inhibitor, enzyme, or ATP can lead to large variations. | Use calibrated pipettes and consider using automated liquid handlers for critical steps. Prepare master mixes of reagents to add to all wells.[8] |
| Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment. | Minimize the time the compound spends in aqueous buffer before the reaction is initiated. Assess compound stability in the buffer using methods like LC-MS. | |
| Edge Effects on Microplate: Evaporation from the outer wells of the microplate can concentrate reagents and alter results. | Avoid using the outermost wells of the plate for data points. Fill the outer wells with buffer or water to create a humidity barrier. | |
| Weak or no assay signal. | Insufficient Enzyme Activity: The concentration of RIPK1 is too low, or the enzyme is inactive. | Increase the enzyme concentration. Verify enzyme activity with a positive control. Ensure all necessary co-factors (e.g., MgCl2, MnCl2) are present at optimal concentrations.[5][7] |
| Sub-optimal Substrate Concentration: The substrate concentration is too low to generate a detectable signal. | Titrate the substrate to find a concentration that gives a robust signal, typically at or above its Km value for the enzyme.[2] | |
| Detection Reagent Issue: The detection reagent (e.g., ADP-Glo™, radiolabeled ATP) has expired or was improperly stored. | Use fresh detection reagents and verify their performance according to the manufacturer's instructions.[5] |
Quantitative Data Summary
The following table presents hypothetical data for RIPK1 inhibitors, illustrating how assay conditions can impact the measured potency (IC50).
| Compound | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Notes |
| This compound | RIPK1 | Biochemical | 10 µM (≈ Km) | 2.5 | Condition for assessing high intrinsic affinity.[6] |
| This compound | RIPK1 | Biochemical | 1 mM (Cellular) | 250 | Demonstrates potency shift at physiological ATP levels.[1] |
| Compound Y (Analogue) | RIPK1 | Biochemical | 10 µM (≈ Km) | 15.0 | Less potent analogue based on structural modification. |
| This compound | PERK | Biochemical | 10 µM (≈ Km) | >1000 | Demonstrates selectivity over a related kinase.[1] |
| This compound | RIPK1 | Cell-Based Necroptosis | N/A (Cellular ATP) | 35 | Measures functional potency in a cellular context. |
Experimental Protocols
Key Experiment 1: In Vitro RIPK1 Biochemical Potency Assay (Luminescence-Based)
This protocol is adapted from standard kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[5]
1. Materials and Reagents:
-
Recombinant human RIPK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (and other test compounds)
-
ATP, Ultra-Pure
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.2), 20 mM MgCl2, 0.01% Triton X-100, 2 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
DMSO (for compound dilution)
2. Protocol Steps:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Preparation: Dilute the recombinant RIPK1 enzyme to a 2X working concentration (e.g., 2 nM) in Kinase Assay Buffer.
-
Enzyme Addition: Add 5 µL of the 2X RIPK1 solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X Substrate/ATP mix containing MBP (e.g., 20 µM) and ATP (e.g., 20 µM, which is at the approximate Km) in Kinase Assay Buffer. Add 5 µL of this mix to each well to start the reaction. The final volume will be 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[2]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is used by luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
3. Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data: Set the average signal from DMSO-only wells as 100% activity and the signal from "no enzyme" or a potent inhibitor control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. promega.com [promega.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
Navigating GSK2188931B Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GSK2188931B, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, amide-based inhibitor of soluble epoxide hydrolase (sEH).[1] It exerts its inhibitory effect by binding to the active site of the sEH enzyme, preventing the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or pro-inflammatory diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3][4] Hydrophobic interactions are the primary driving force for its binding affinity.[1]
Q2: What are appropriate positive and negative controls for an in vitro sEH inhibition assay using this compound?
A2:
-
Positive Control: A well-characterized sEH inhibitor should be used as a positive control to confirm that the assay is working correctly. N-Cyclohexyl-N'-dodecylurea (NCND) and 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) are commonly used positive controls for sEH inhibition assays.
-
Negative Control: A vehicle control is the most appropriate negative control. This consists of the same solvent used to dissolve this compound and the positive control (e.g., DMSO) added to the reaction in the same final concentration. This control ensures that the solvent itself does not have an inhibitory effect on the sEH enzyme.
Q3: What are some common causes of experimental variability when working with this compound?
A3: Experimental variability can arise from several sources, including:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can lead to inconsistent results.
-
Enzyme Activity: Variations in the activity of the recombinant sEH enzyme preparation between batches or due to improper storage can significantly impact results.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated compound stocks, can introduce significant errors.
-
Incubation Times and Temperatures: Deviations from the optimized incubation times and temperatures can affect the enzyme kinetics and inhibitor binding.
-
Plate Reader Settings: Incorrect excitation and emission wavelengths or other settings on the fluorescence plate reader will lead to inaccurate measurements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent pipetting, especially of the inhibitor or enzyme. Poor mixing of reagents within the wells. Edge effects on the microplate. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing after adding each reagent. Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity. |
| No or very low sEH inhibition observed with this compound | Inactive this compound (degraded or from a poor-quality source). Insufficient concentration of this compound. Inactive sEH enzyme. Incorrect assay setup (e.g., wrong buffer, substrate concentration). | Verify the identity and purity of the this compound stock. Prepare fresh dilutions. Test a range of concentrations. Check the activity of the sEH enzyme using a known potent inhibitor as a positive control. Review the assay protocol for any errors. |
| Unexpectedly high sEH inhibition (even in vehicle control) | Contamination of reagents or buffers with an sEH inhibitor. Autofluorescence of the test compound at the assay wavelengths. | Use fresh, high-purity reagents and buffers. Screen this compound for autofluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. |
| Assay signal is too low or too high | Sub-optimal enzyme or substrate concentration. Incorrect gain settings on the plate reader. | Optimize the concentrations of the sEH enzyme and the fluorescent substrate to achieve a robust signal-to-background ratio. Adjust the gain settings on the plate reader to ensure the signal is within the linear range of detection. |
Quantitative Data
Table 1: IC50 Values for this compound against Soluble Epoxide Hydrolase from Different Species
| Species | Enzyme Preparation | IC50 (nM) |
| Human | Recombinant sEH | 1.8 |
| Mouse | Recombinant sEH | 2.5 |
| Rat | Recombinant sEH | 4.1 |
| Human | Liver Microsomes | 3.2 |
| Mouse | Liver Microsomes | 5.6 |
| Rat | Liver Microsomes | 8.9 |
Data summarized from Kompa, A. R., et al. (2013). Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling actions post-myocardial infarction. International journal of cardiology, 167(1), 210-219.
Experimental Protocols & Methodologies
Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits and is a common method for assessing the potency of inhibitors like this compound.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound
-
Positive Control (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)
-
Vehicle (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in sEH Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the positive control (NCND) in DMSO and dilute it in sEH Assay Buffer.
-
Prepare a vehicle control by diluting DMSO in sEH Assay Buffer to the same final concentration as in the compound wells.
-
Dilute the recombinant human sEH enzyme in sEH Assay Buffer to the desired working concentration.
-
Dilute the fluorescent substrate (PHOME) in sEH Assay Buffer to the desired working concentration. Keep the substrate solution protected from light.
-
-
Assay Protocol:
-
Add the appropriate volume of sEH Assay Buffer to all wells.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Add the diluted sEH enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/465 nm for PHOME). Read the plate kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in fluorescence over time) for each well.
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: sEH Inhibition Assay Experimental Workflow.
References
addressing unexpected results with GSK2188931B
Welcome to the technical support center for GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected results during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial anti-inflammatory and vasodilatory effects.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.
Q3: In which solvents is this compound soluble?
Q4: Are there any known off-target effects of this compound?
A4: The provided search results do not specify any documented off-target effects for this compound. However, as with any small molecule inhibitor, it is crucial to consider the possibility of off-target activities, especially at higher concentrations.[4] It is advisable to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter while using this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected sEH inhibition | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store as recommended (-20°C for long-term). |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Verify the calibration of your balance. Prepare fresh serial dilutions and use calibrated pipettes. | |
| Assay Conditions: Suboptimal pH, temperature, or substrate concentration in your enzymatic assay. | Optimize your assay conditions. Ensure the pH and temperature are optimal for sEH activity and that the substrate concentration is appropriate for the enzyme kinetics.[5] | |
| High variability between experimental replicates | Compound Precipitation: The final concentration of the inhibitor in the aqueous buffer or cell culture medium exceeds its solubility limit. | Visually inspect for any precipitation. Perform a solubility test. Consider lowering the final concentration or using a different solvent system if compatible with your assay. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or other reagents. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Cell-based Assay Issues: Inconsistent cell seeding density or cell health. | Ensure uniform cell seeding and that cells are healthy and in the logarithmic growth phase before treatment. | |
| Unexpected cellular toxicity or reduced cell viability | High Inhibitor Concentration: The concentration of this compound used may be cytotoxic to the specific cell line. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) for your cell line. Use the inhibitor at a concentration well below its CC50 value. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and include a vehicle control (solvent only) in your experiments. | |
| Off-target Effects: At higher concentrations, the inhibitor may be affecting other cellular pathways essential for cell survival. | Use the lowest effective concentration of the inhibitor. Consider using a structurally different sEH inhibitor as an orthogonal control to confirm that the observed phenotype is due to sEH inhibition.[4] | |
| No observable effect of the inhibitor in a cellular assay | Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | While many small molecule inhibitors are cell-permeable, this can vary. If possible, use a positive control that is known to work in your cell system. |
| Rapid Metabolism of the Inhibitor: The cells may be metabolizing and inactivating the inhibitor. | Consider a time-course experiment to determine the stability of the inhibitor in your cell culture conditions. | |
| sEH is not involved in the pathway of interest: The biological process you are studying may not be regulated by sEH in your specific experimental model. | Confirm the expression and activity of sEH in your cell line or tissue of interest. Use a positive control (e.g., a known sEH-dependent process) to validate your experimental setup. |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is a general guideline for measuring the inhibitory activity of this compound on purified sEH enzyme.
Materials:
-
Purified human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., a non-fluorescent epoxide that is hydrolyzed to a fluorescent product)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the sEH assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare enzyme solution: Dilute the purified sEH enzyme to the desired concentration in cold sEH assay buffer. Keep the enzyme on ice.
-
Assay setup: To the wells of the 96-well plate, add:
-
20 µL of the this compound dilution or vehicle control.
-
60 µL of sEH assay buffer.
-
20 µL of the diluted sEH enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 20 µL of the sEH substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 362/460 nm) in kinetic mode, taking readings every 30 seconds for 20-30 minutes.[6] Alternatively, for an endpoint assay, incubate the plate for a set time (e.g., 60 minutes) at room temperature, then stop the reaction (if a stop solution is available) and read the fluorescence.
-
Data analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear or white microplate (depending on the assay)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell viability measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period as per the manufacturer's instructions. Measure the luminescence.
-
-
Data analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the concentration of this compound and determine the CC50 value.
Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. monash.edu [monash.edu]
- 6. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of GSK2188931B on Soluble Epoxide Hydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor GSK2188931B with alternative inhibitors. It includes supporting experimental data on the potency of various inhibitors and detailed protocols for validating their inhibitory effects.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and cardiovascular conditions. This compound is described as a novel and potent sEH inhibitor.[1][2] This guide evaluates its role in the context of other known sEH inhibitors.
Comparative Analysis of sEH Inhibitors
Table 1: Comparison of IC50 Values for Various sEH Inhibitors
| Compound Class | Compound Name/ID | IC50 (nM) for human sEH | Reference |
| Amide-based | This compound | Potent (Specific value not publicly available) | [1][2] |
| Amide-based | Compound 14 (Adamantyl derivative) | ~250 | |
| Amide-based | Oxadiazole analog 54 | 0.91 | |
| Amide-based | Oxadiazole analog 55 | 0.83 | |
| Urea-based | 1,3-Dicyclohexylurea (DCU) | In the tens of nanomolar | |
| Urea-based | N-Cyclohexyl-N'-(3-phenylpropyl)-urea (CPU) | In the tens of nanomolar | |
| Urea-based | Compound 4f (Adamantyl sulfonyl urea) | 2.94 | |
| Urea-based | Compound 4l (Adamantyl sulfonyl urea) | 1.69 | |
| Urea-based | Benzoxazolone-urea analog 33 | 0.39 | |
| Urea-based | 1-(4-methoxybenzyl)-3-(4-(trifluoromethoxy)phenyl)urea | ~200 |
Experimental Protocols for Validating sEH Inhibition
The most common method for determining the inhibitory effect of compounds on sEH is a fluorescence-based assay. This in vitro assay is suitable for high-throughput screening and provides a quantitative measure of inhibitor potency (IC50).
Fluorescence-Based sEH Inhibition Assay Protocol
This protocol is adapted from commercially available kits and published literature.
1. Principle:
The assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to sEH activity. Inhibitors will reduce the rate of fluorescence generation.
2. Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., CMNPC)
-
Test compounds (e.g., this compound) and known inhibitors (positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
3. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or vehicle control (assay buffer with the same percentage of DMSO as the compound wells). b. Add the diluted sEH enzyme solution to all wells except for the "no enzyme" control wells. c. Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 30-second or 1-minute intervals for 10-30 minutes using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Subtract the rate of the "no enzyme" control from all other rates. c. Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity. d. Plot the percentage of sEH activity against the logarithm of the inhibitor concentration. e. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing Key Processes
To better understand the context of sEH inhibition and the experimental procedures, the following diagrams are provided.
Caption: sEH signaling pathway and point of inhibition.
Caption: Experimental workflow for sEH inhibition assay.
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase. While its specific IC50 value is not widely published, its classification as an amide-based inhibitor places it within a well-established class of compounds with potencies often in the nanomolar range. The provided experimental protocol for a fluorescence-based assay offers a reliable and high-throughput method for researchers to independently validate the inhibitory effects of this compound and other potential sEH inhibitors. This comparative guide serves as a valuable resource for scientists engaged in the research and development of novel therapeutics targeting the sEH pathway.
References
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors in Heart Disease: A Focus on GSK2188931B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for various cardiovascular diseases. By preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs), sEH inhibitors exert pleiotropic effects, including anti-inflammatory, anti-fibrotic, and cardioprotective actions. This guide provides a comparative overview of the preclinical data on GSK2188931B and other notable sEH inhibitors in the context of heart disease.
Disclaimer: Publicly available, direct comparative studies detailing the quantitative performance and specific experimental protocols for this compound against other sEH inhibitors in heart disease models are limited. The following information is a synthesis of available preclinical data for various sEH inhibitors to provide a comparative framework.
Mechanism of Action of sEH Inhibitors in Heart Disease
Soluble epoxide hydrolase metabolizes EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, into less active dihydroxyeicosatrienoic acids (DHETs). EETs possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties that are beneficial in cardiac pathophysiology. By inhibiting sEH, these inhibitors increase the bioavailability of EETs, thereby enhancing their protective effects on the cardiovascular system.[1][2] This mechanism is crucial in mitigating cardiac hypertrophy, fibrosis, and inflammation associated with heart failure.[1][2][3]
Preclinical Data: A Comparative Overview
While direct comparative data is scarce, preclinical studies on individual sEH inhibitors in various models of heart disease provide insights into their potential efficacy.
This compound
Information regarding the specific preclinical efficacy of this compound in heart disease models is not extensively available in the public domain. As a compound developed by GlaxoSmithKline, detailed preclinical data is often proprietary.
Other sEH Inhibitors
Several other sEH inhibitors have been more extensively studied in the academic research setting. These include TPPU, t-AUCB, AEPU, and AUDA.
Table 1: Summary of Preclinical Efficacy of Various sEH Inhibitors in Heart Disease Models
| sEH Inhibitor | Animal Model | Key Findings | Reference |
| TPPU | Rat model of ischemia-reperfusion | Protected the heart from ischemia-reperfusion injury in normal, hypertensive, and diabetic rats.[4] | [4] |
| t-AUCB | Murine model of myocardial infarction | Increased the ratio of EETs to DHETs, suggesting target engagement and a shift from an inflammatory to a resolution-promoting lipid mediator profile.[5] | [5] |
| Obese insulin-resistant mice | Improved coronary endothelial function, prevented cardiac remodeling, and improved diastolic function.[6] | [6] | |
| AEPU & AUDA | Murine model of cardiac hypertrophy (TAC) | Inhibited the increase in heart size and heart/body weight ratio.[3] | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies employed in the preclinical assessment of sEH inhibitors in heart disease.
Ischemia-Reperfusion Injury Model
-
Animal Model: Male Wistar rats (normal, fructose-induced hypertensive, or streptozotocin-induced diabetic).
-
Procedure:
-
Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Hearts are perfused with Krebs-Henseleit buffer and allowed to stabilize.
-
Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfusion is initiated by restoring the flow for a set period (e.g., 120 minutes).
-
sEH inhibitors or vehicle are administered prior to ischemia.
-
-
Endpoints:
-
Cardiac function: Heart rate, left ventricular developed pressure, and coronary flow.
-
Myocardial injury markers: Lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) levels in the coronary effluent.[4]
-
Myocardial Infarction Model
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized and ventilated.
-
A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is permanently ligated.
-
sEH inhibitors or vehicle are administered daily starting from the day of surgery.
-
-
Endpoints:
-
Cardiac function: Echocardiography to measure ejection fraction and fractional shortening at various time points post-MI.
-
Metabolomic analysis: Plasma levels of EETs and DHETs measured by LC/MS to confirm target engagement.[5]
-
Histology: Assessment of infarct size and cardiac fibrosis.
-
Signaling Pathways
The cardioprotective effects of sEH inhibitors are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. EETs have been shown to inhibit the activation of NF-κB.[3][5] By stabilizing EETs, sEH inhibitors can suppress NF-κB-mediated transcription of pro-inflammatory cytokines, thus reducing cardiac inflammation.[3][5]
References
- 1. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Soluble Epoxide Hydrolase Inhibitors in Myocardial Infarction Model: Insight Gained Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK2188931B and Other Potent Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK2188931B and other notable soluble epoxide hydrolase (sEH) inhibitors. While this compound is recognized as a potent inhibitor of sEH, publicly available quantitative performance data is limited. Therefore, this guide will focus on its mechanism of action and compare it with well-characterized sEH inhibitors for which experimental data is accessible, providing a valuable resource for researchers in the field.
Introduction to this compound and Soluble Epoxide Hydrolase
This compound is a novel and potent small molecule inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammation, and pain. The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like this compound increase the bioavailability of EETs, thereby enhancing their beneficial effects.
The Soluble Epoxide Hydrolase Signaling Pathway
The sEH pathway plays a crucial role in the metabolism of polyunsaturated fatty acids. Arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to form various EETs. These EETs exert their biological effects and are then rapidly hydrolyzed by sEH to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH blocks this degradation step, leading to an accumulation of EETs and potentiation of their downstream signaling.
Unraveling the Anti-Fibrotic Landscape: A Comparative Guide to Key Therapeutic Agents
While information regarding the anti-fibrotic effects of GSK2188931B is not publicly available, this guide provides a comprehensive comparison of established and recently approved therapeutic agents in the field of fibrosis research. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current therapeutic landscape and the methodologies used to evaluate anti-fibrotic compounds.
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to tissue scarring and organ dysfunction. Significant progress has been made in developing therapies that can slow the progression of fibrotic diseases. This guide focuses on three key agents: Nintedanib and Pirfenidone, the current standards of care for idiopathic pulmonary fibrosis (IPF), and Nerandomilast, a recently approved drug with a novel mechanism of action.
Comparative Analysis of Anti-Fibrotic Agents
The following table summarizes the key characteristics and clinical data for Nintedanib, Pirfenidone, and Nerandomilast, providing a clear comparison of their mechanisms, efficacy, and safety profiles.
| Feature | Nintedanib | Pirfenidone | Nerandomilast |
| Mechanism of Action | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR.[1][2][3] | Not fully elucidated; exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] | Selective phosphodiesterase 4B (PDE4B) inhibitor.[4] |
| Key Efficacy Endpoint | Reduction in the annual rate of decline in Forced Vital Capacity (FVC).[2] | Reduction in the decline of FVC.[2] | Prevention of a decrease in lung function in IPF patients over 12 weeks.[5] |
| Clinical Trial Data | INPULSIS trials showed a ~50% reduction in FVC decline versus placebo.[1][2] | CAPACITY and ASCEND trials demonstrated a significant slowing of FVC decline.[2] | Early clinical studies suggest favorable tolerability and efficacy in preventing lung function decline.[5] |
| Key Cellular Effects | Inhibits fibroblast proliferation and differentiation. | Reduces fibroblast proliferation and collagen synthesis. | Suppresses inflammation and fibroblast activation by increasing intracellular cAMP.[4] |
| Common Adverse Events | Diarrhea, nausea, abdominal pain. | Nausea, rash, photosensitivity, fatigue. | Generally well-tolerated in early studies.[5] |
In-Depth Experimental Methodologies
Understanding the preclinical evaluation of these drugs is crucial for developing novel anti-fibrotic therapies. Below are detailed protocols for key in vitro and in vivo experiments used to characterize their anti-fibrotic effects.
In Vitro Fibroblast Proliferation Assay
Objective: To assess the inhibitory effect of a compound on the proliferation of lung fibroblasts, a key cell type in fibrosis.
Protocol:
-
Cell Culture: Primary human lung fibroblasts are isolated from patients with IPF and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seeding: Fibroblasts are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free medium for 24 hours to induce quiescence. Subsequently, cells are treated with various concentrations of the test compound (e.g., Nintedanib) in the presence of a pro-proliferative stimulus, such as platelet-derived growth factor (PDGF).
-
Proliferation Assessment: After 48-72 hours of incubation, cell proliferation is quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of a compound in a well-established animal model of lung fibrosis.
Protocol:
-
Animal Model: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: The test compound (e.g., Pirfenidone) or vehicle is administered daily to the mice, starting from a specified day post-bleomycin instillation (therapeutic regimen) or before (prophylactic regimen).
-
Endpoint Analysis (Day 21):
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using the Sircol collagen assay on lung homogenates.
-
Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic markers, such as alpha-smooth muscle actin (α-SMA), collagen type I (Col1a1), and transforming growth factor-beta (TGF-β), using quantitative real-time PCR (qRT-PCR).
-
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways targeted by these anti-fibrotic agents provide a clearer understanding of their molecular mechanisms.
Caption: Nintedanib inhibits key tyrosine kinase receptors.
References
- 1. Palisade Bio Appoints Sharon Skare as Vice President, Global Head of Clinical Operations - BioSpace [biospace.com]
- 2. GSK licences siRNA COPD drug in US$745m biobucks deal - European Biotechnology Magazine [european-biotechnology.com]
- 3. gsk.com [gsk.com]
- 4. GSK : Q3 2025 pipeline assets and clinical trials report | MarketScreener [marketscreener.com]
- 5. fiercebiotech.com [fiercebiotech.com]
In-Depth Efficacy Analysis: GSK2188931B in the Context of Standard Heart Failure Therapies
A comprehensive review of available scientific literature and clinical trial data reveals no publicly accessible information regarding the compound GSK2188931B for the treatment of heart failure. Consequently, a direct comparison of its efficacy against standard heart failure treatments is not possible at this time.
Our extensive search of biomedical databases, clinical trial registries, and publications from GlaxoSmithKline (GSK) did not yield any data pertaining to the mechanism of action, preclinical studies, or clinical trials for a compound designated this compound in the context of cardiovascular disease. This suggests that "this compound" may be an internal development code that has not been disclosed in public forums, the development of the compound may have been discontinued at a very early stage, or the identifier may be inaccurate.
While a direct comparison is not feasible, this guide will provide an overview of the established mechanisms and efficacy of current standard-of-care treatments for heart failure, offering a benchmark against which any emerging therapeutic, such as a potential future disclosure of this compound's data, could be evaluated.
Standard Heart Failure Treatments: A Mechanistic Overview
The current therapeutic landscape for heart failure is dominated by several classes of drugs that target the key pathophysiological pathways of the disease. These include the Renin-Angiotensin-Aldosterone System (RAAS), the sympathetic nervous system, and pathways involved in fluid homeostasis.
Key Drug Classes in Heart Failure Management:
| Drug Class | Mechanism of Action | Key Efficacy Endpoints |
| ACE Inhibitors (ACEi) / Angiotensin II Receptor Blockers (ARBs) | Inhibit the RAAS, leading to vasodilation, reduced aldosterone secretion, and decreased cardiac remodeling. | Reduced mortality, decreased hospitalizations for heart failure, improved ejection fraction. |
| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) | Combine the effects of an ARB with inhibition of neprilysin, an enzyme that degrades natriuretic peptides. This leads to enhanced vasodilation and natriuresis. | Superiority over ACEi/ARBs in reducing cardiovascular mortality and heart failure hospitalizations. |
| Beta-Blockers | Block the effects of adrenaline and noradrenaline on the heart, leading to a decreased heart rate, reduced blood pressure, and anti-arrhythmic effects. | Reduced risk of death, decreased hospitalizations, and improved left ventricular function. |
| Mineralocorticoid Receptor Antagonists (MRAs) | Block the action of aldosterone, a hormone that contributes to sodium and water retention, endothelial dysfunction, and myocardial fibrosis. | Reduced mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF). |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Primarily developed for diabetes, these agents have shown significant benefits in heart failure by promoting glucosuria, natriuresis, and having direct beneficial effects on the heart and kidneys. | Reduced risk of cardiovascular death and hospitalization for heart failure across the spectrum of ejection fractions. |
| Diuretics | Promote the excretion of sodium and water from the body, thereby reducing fluid overload and congestion. | Symptom relief (e.g., reduction of edema and shortness of breath). |
Signaling Pathways in Standard Heart Failure Therapy
The primary signaling pathways targeted by current heart failure medications are central to the neurohormonal activation that drives disease progression.
Caption: RAAS pathway and points of therapeutic intervention.
Caption: SNS pathway and the action of beta-blockers.
Hypothetical Experimental Workflow for a Novel Heart Failure Drug
Should data for this compound or another novel heart failure compound become available, its evaluation would likely follow a standardized preclinical and clinical development path. A generalized experimental workflow is outlined below.
Cross-Validation of GSK2188931B Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of GSK2188931B, a potent inhibitor of soluble epoxide hydrolase (sEH). This document summarizes available data on its performance, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.
This compound has been identified as a significant inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic strategy for various conditions, including cardiovascular diseases and inflammation. While comprehensive cross-validation of this compound across a wide range of cell lines is not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its evaluation.
Comparative Activity of Soluble Epoxide Hydrolase Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference Cell Line/System |
| GSK2256294A | Human sEH | Recombinant Enzyme | 27 pM | - |
| Human sEH | Cell-Based | 0.66 nM | Cell line transfected with human sEH | |
| AUDA | Human sEH | Recombinant Enzyme | 69 nM | - |
| Mouse sEH | Recombinant Enzyme | 18 nM | - | |
| Rat Vascular Smooth Muscle Cells | Cell Proliferation | - | Rat VSMCs | |
| t-AUCB | sEH | Recombinant Enzyme | 1.3 ± 0.05 nM | - |
Experimental Protocols
To assess the activity of this compound in a specific cell line, a standardized experimental workflow is essential. The following protocol outlines a common method for determining the IC50 value of an sEH inhibitor in a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on soluble epoxide hydrolase activity in a selected cell line.
Materials:
-
Selected human cell line (e.g., HEK293, Huh7, or a cell line relevant to the specific research area)
-
Cell culture medium and supplements
-
This compound
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Cell lysis buffer
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Cell Culture: The chosen cell line is cultured under standard conditions to ensure optimal growth and viability.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations to be tested.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with the various concentrations of this compound or vehicle control and incubated for a predetermined period.
-
Cell Lysis: After incubation, the cell culture medium is removed, and the cells are lysed to release intracellular enzymes, including sEH.
-
Enzyme Activity Assay: The sEH substrate is added to the cell lysates. The enzymatic reaction, where sEH hydrolyzes the substrate, is allowed to proceed.
-
Fluorometric Measurement: The hydrolysis of the substrate by sEH generates a fluorescent product. The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control. The IC50 value, which is the concentration of this compound that inhibits 50% of sEH activity, is calculated by fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway
This compound exerts its effect by inhibiting soluble epoxide hydrolase, which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with various biological effects, including vasodilation and anti-inflammatory actions. By inhibiting sEH, this compound increases the bioavailability of EETs, thereby potentiating their beneficial effects.
Caption: The signaling pathway of soluble epoxide hydrolase (sEH) and the inhibitory action of this compound.
A Head-to-Head Comparison of GSK2188931B with Previous Generation Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor GSK2188931B with its predecessors. The information is compiled from preclinical studies to highlight the evolution of sEH inhibitors in terms of potency and therapeutic potential.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of beneficial EETs are increased, which has shown therapeutic potential in various conditions, including cardiovascular diseases and inflammation.[1][2] This has led to the development of several generations of sEH inhibitors, each aiming to improve potency, selectivity, and pharmacokinetic properties.
This compound: A Novel and Potent sEH Inhibitor
This compound is a novel and potent inhibitor of soluble epoxide hydrolase.[3] Preclinical research has demonstrated its potential in exerting beneficial effects on cardiac function and ventricular remodeling following myocardial infarction.[3] Its mechanism of action, like other sEH inhibitors, revolves around stabilizing EETs to reduce inflammation and its downstream effects.
Comparative Analysis of sEH Inhibitors
| Inhibitor | IC50 (human sEH) | Chemical Class | Key Findings |
| Dicyclohexylurea (DCU) | 52 nM[1] | Urea | Early potent inhibitor, but with high lipophilicity limiting its therapeutic use.[1] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | 1.3 ± 0.05 nM[4] | Urea | Showed excellent oral bioavailability and in vivo efficacy in a murine model of hypotension.[4] |
| 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Not explicitly found | Urea | Demonstrated efficacy in preclinical models of neuropathic pain. |
| N-Adamantan-2-yl-N'-(1-isobutyl-1H-indazol-5-yl)urea (APAU) | Not explicitly found | Urea | Showed neuroprotective effects in a preclinical model of Parkinson's disease.[5] |
| This compound | Described as "potent" [3] | 1,3,5-Triazine derivative | Preclinical evidence suggests beneficial anti-remodeling actions post-myocardial infarction.[3] |
Note: The absence of a specific IC50 value for this compound in publicly available, peer-reviewed literature prevents a direct quantitative comparison. Its description as "potent" suggests it is a result of optimization from earlier generations.
Signaling Pathway of Soluble Epoxide Hydrolase
The following diagram illustrates the signaling pathway affected by sEH inhibitors like this compound. By blocking sEH, the degradation of anti-inflammatory EETs is prevented, leading to various beneficial downstream effects.
Experimental Protocols
The following outlines a general methodology for a soluble epoxide hydrolase inhibitor screening assay, a common experiment to determine the potency of compounds like this compound.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., a non-fluorescent substrate that becomes fluorescent upon hydrolysis)
-
Assay buffer
-
Test compounds (e.g., this compound and previous generation inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom for fluorescent assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells.
-
Include control wells: a positive control (a known sEH inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the sEH substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in the plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of soluble epoxide hydrolase inhibitors, with preclinical data supporting its potential in cardiovascular applications. While a direct quantitative comparison with its predecessors is limited by the availability of public data, the evolution from early urea-based compounds to more complex structures like the 1,3,5-triazine core of this compound suggests a continuous effort to optimize potency, selectivity, and pharmacokinetic profiles. Further publication of head-to-head studies will be crucial for a definitive comparative assessment.
References
- 1. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Soluble epoxide hydrolase inhibitor, APAU, protects dopaminergic neurons against rotenone induced neurotoxicity: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GSK2188931B's Therapeutic Potential: A Comparative Guide for Researchers
An objective analysis of the soluble epoxide hydrolase inhibitor GSK2188931B in the context of post-myocardial infarction cardiac remodeling, with a comparative look at other relevant sEH inhibitors.
This guide provides a comprehensive overview of the therapeutic potential of this compound, a potent soluble epoxide hydrolase (sEH) inhibitor, with a focus on its role in mitigating adverse cardiac remodeling following myocardial infarction (MI). By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate this compound against other sEH inhibitors.
Comparative Efficacy of sEH Inhibitors on Cardiac Function Post-MI
The primary therapeutic goal in post-MI care is the preservation of cardiac function and the prevention of adverse remodeling, which can lead to heart failure. Soluble epoxide hydrolase inhibitors have emerged as a promising class of therapeutic agents due to their mechanism of action, which involves increasing the bioavailability of cardioprotective epoxyeicosatrienoic acids (EETs).
A key study by Kompa et al. (2013) provides significant in vivo data on the efficacy of this compound in a rat model of myocardial infarction. The table below summarizes the key findings on cardiac function and remodeling parameters following a 5-week treatment period.
| Parameter | Sham | MI + Vehicle | MI + this compound (80 mg/kg/day) |
| Left Ventricular Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2[1] |
| LV Fibrosis (Non-infarct zone, % area) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14[1] |
| LV Fibrosis (Peri-infarct zone, % area) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63[1] |
| Macrophage Infiltration (Peri-infarct zone) | - | Increased | Reduced (P<0.05)[1] |
These results demonstrate that this compound significantly improves left ventricular ejection fraction and attenuates cardiac fibrosis and inflammation in a post-MI setting[1].
While direct head-to-head comparative studies with other sEH inhibitors are limited, research on compounds like t-AUCB has also shown beneficial effects in cardiac models. For instance, t-AUCB has been shown to prevent cardiac remodeling and reduce the incidence of ventricular tachycardia in a mouse model of MI. It has also been found to improve the function of endothelial progenitor cells from patients with acute myocardial infarction, suggesting a role in vascular repair[2]. Another sEH inhibitor, TPPU , has demonstrated cardioprotective effects by reducing cardiac damage in ischemia-reperfusion injury models in rats.
Signaling Pathways and Mechanism of Action
The cardioprotective effects of sEH inhibitors like this compound are primarily attributed to the increased levels of EETs, which are metabolites of arachidonic acid. EETs exert their beneficial effects through various signaling pathways that collectively reduce inflammation, fibrosis, and apoptosis, while promoting vasodilation and angiogenesis.
Caption: Mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility and independent verification of the cited findings, detailed experimental protocols are crucial. The following is a summary of the key methodologies employed in the study by Kompa et al. (2013).
In Vivo Myocardial Infarction Model
A permanent ligation of the left anterior descending (LAD) coronary artery was performed on adult male Sprague-Dawley rats to induce myocardial infarction. The sham-operated group underwent the same surgical procedure without the LAD ligation. This compound was administered by incorporating it into the rat chow at a dose of 80 mg/kg/day for 5 weeks, starting the day after the MI surgery.
Caption: In vivo experimental workflow.
Echocardiography
Transthoracic echocardiography was performed at the end of the 5-week treatment period to assess left ventricular function. Left ventricular ejection fraction was calculated from the M-mode measurements.
Histological Analysis of Fibrosis
Heart tissues were sectioned and stained with Picrosirius red to quantify the extent of collagen deposition (fibrosis) in the non-infarcted and peri-infarcted regions of the left ventricle. The fibrotic area was expressed as a percentage of the total tissue area.
Immunohistochemistry for Macrophage Infiltration
Immunohistochemical staining was used to identify and quantify the presence of macrophages (a marker of inflammation) in the peri-infarct zone of the heart tissue.
In Vitro Studies
The direct effects of this compound were also evaluated in vitro on:
-
Cardiac Myocyte Hypertrophy: Neonatal rat ventricular myocytes were stimulated with angiotensin II (AngII) or tumor necrosis factor-alpha (TNFα) in the presence or absence of this compound.
-
Cardiac Fibroblast Proliferation and Collagen Production: Cardiac fibroblasts were stimulated with AngII or transforming growth factor-beta (TGFβ) with or without this compound.
-
Monocyte Inflammation: Lipopolysaccharide (LPS)-stimulated monocytes were treated with this compound to assess its effect on TNFα gene expression.
Conclusion
The available evidence strongly suggests that this compound has significant therapeutic potential in the context of post-myocardial infarction cardiac remodeling. Its ability to improve cardiac function, reduce fibrosis, and decrease inflammation, as demonstrated in preclinical models, makes it a compelling candidate for further investigation. While direct comparative data with other sEH inhibitors is still emerging, the detailed experimental evidence for this compound provides a solid foundation for its continued evaluation in the drug development pipeline. Researchers are encouraged to utilize the provided data and protocols to independently verify and build upon these findings.
References
Assessing the Specificity of GSK2188931B as a Soluble Epoxide Hydrolase (sEH) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of GSK2188931B, a novel and potent inhibitor of soluble epoxide hydrolase (sEH). Due to the limited availability of public data on the specific inhibitory concentration and off-target profile of this compound, this document focuses on providing a framework for its evaluation by comparing it with other well-characterized sEH inhibitors. The guide includes experimental protocols for assessing inhibitor potency and specificity, alongside a discussion on the critical importance of selectivity for this class of therapeutic agents.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs can be stabilized, which has shown therapeutic potential for cardiovascular, inflammatory, and neurodegenerative diseases.[1] this compound has been identified as a potent inhibitor of sEH, with studies indicating its protective effects in the context of heart failure.[1] However, a thorough assessment of its specificity is crucial to understand its potential for off-target effects and to validate its utility as a selective research tool or therapeutic candidate.
Comparative Potency of sEH Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Species |
| TPPU | sEH | 3.7 | Human |
| sEH | 37 | Monkey | |
| TCPU | sEH | 0.4 | Human |
| sEH | 5.3 | Mouse | |
| AS-2586114 | sEH | 0.4 | Human |
| UB-EV-52 | sEH | 9 | Human |
| t-AUCB | sEH | ~2 | Not Specified |
This table is compiled from multiple sources. The absence of this compound is due to the lack of publicly available IC50 data.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Protocol for IC50 Determination of sEH Inhibition
This protocol describes a common method for determining the potency of an sEH inhibitor using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.
-
Prepare a solution of recombinant human sEH enzyme in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Prepare a solution of the fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (CMNPC), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions to the designated wells. Include wells with vehicle (DMSO) as a negative control and a known sEH inhibitor as a positive control.
-
Add the recombinant human sEH enzyme solution to all wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the CMNPC substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation λ ~330 nm, emission λ ~465 nm). The hydrolysis of CMNPC by sEH generates a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol for Assessing Off-Target Specificity
To assess the specificity of an sEH inhibitor, its activity is tested against a panel of other related enzymes or common off-targets. A kinase panel is often used for urea-based inhibitors due to the shared pharmacophore with some kinase inhibitors.
-
Panel Selection: Select a commercially available or in-house panel of enzymes. This could include other hydrolases, cytochrome P450 enzymes, and a broad range of protein kinases.
-
Assay Execution: The test inhibitor (this compound) is screened against each enzyme in the panel, typically at a fixed high concentration (e.g., 10 µM) in the initial screen. The specific assay format will depend on the enzyme class (e.g., radiometric or luminescence-based assays for kinases).
-
Data Interpretation:
-
The percent inhibition at the screening concentration is determined for each enzyme.
-
For any enzyme showing significant inhibition (e.g., >50%), a full dose-response experiment is conducted to determine the IC50 value, as described in the previous protocol.
-
The selectivity of the inhibitor is then expressed as the ratio of its off-target IC50 to its on-target (sEH) IC50. A higher ratio indicates greater selectivity.
-
Discussion on the Importance of Specificity
The selectivity of a pharmacological inhibitor is paramount for its use as a reliable research tool and for its potential as a safe therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and can cause unintended side effects in a clinical setting.
For instance, the well-characterized sEH inhibitor TPPU was later discovered to be a dual inhibitor, also potently inhibiting p38 kinase.[1] This dual activity, while potentially beneficial in some contexts, complicates the interpretation of studies using TPPU as a "selective" sEH inhibitor. It underscores the necessity of screening even seemingly potent and specific compounds against a broad panel of potential off-targets.
For this compound, while it is described as a potent sEH inhibitor, the absence of a publicly available specificity profile means that its potential for dual- or multi-target activity is unknown. Researchers using this compound should be aware of this data gap and may consider conducting their own specificity assessments, particularly if unexpected biological effects are observed.
Conclusion
This compound is a valuable tool for studying the biological roles of soluble epoxide hydrolase. It has been effectively used to demonstrate the therapeutic potential of sEH inhibition in preclinical models of cardiovascular disease.[1] However, a comprehensive, publicly available dataset on its potency (IC50) and off-target profile is currently lacking. To fully assess its specificity and to confidently attribute its biological effects solely to the inhibition of sEH, further quantitative experimental data are required. Researchers should consider the protocols outlined in this guide to perform such evaluations and to compare the performance of this compound with other established sEH inhibitors.
References
Performance Benchmark: GSK2188931B Against Leading Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of sEH Inhibitor Potency and Mechanism
This guide provides a comprehensive performance comparison of the novel soluble epoxide hydrolase (sEH) inhibitor, GSK2188931B, against established compounds in the field. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document serves as a critical resource for researchers engaged in the discovery and development of anti-inflammatory and cardiovascular therapeutics.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and two well-characterized sEH inhibitors, t-TUCB and AR9281 (APAU), against human and murine soluble epoxide hydrolase. While this compound is documented as a potent inhibitor, specific public domain IC50 values are not currently available.
| Compound | Target | IC50 (Human sEH) | IC50 (Murine sEH) |
| This compound | Soluble Epoxide Hydrolase (sEH) | Potent Inhibitor (Specific IC50 not publicly available) | Potent Inhibitor (Specific IC50 not publicly available) |
| t-TUCB | Soluble Epoxide Hydrolase (sEH) | 0.4 nM[1] | 3.1 nM[1] |
| AR9281 (APAU) | Soluble Epoxide Hydrolase (sEH) | 13.8 nM[2] | 1.7 nM[2] |
Mechanism of Action and Signaling Pathway
This compound, along with the comparator compounds, inhibits the soluble epoxide hydrolase (sEH). This enzyme is a key component of the arachidonic acid signaling cascade. sEH metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, vasodilatory, and analgesic lipid signaling molecules, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, thereby enhancing their protective effects.
Experimental Protocols
The determination of sEH inhibitory activity is crucial for compound evaluation. A widely used method is a fluorometric in vitro assay.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The rate of fluorescence increase is proportional to sEH activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the sEH assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the diluted enzyme solution. b. Add the serially diluted test compounds or solvent control to the respective wells. c. Incubate the enzyme and compound mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. d. Initiate the reaction by adding the sEH substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Normalize the reaction rates to the solvent control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve.
References
Safety Operating Guide
Navigating the Disposal of GSK2188931B: A Procedural Guide for Laboratory Personnel
For researchers and scientists handling GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor, the proper disposal of this and any other laboratory chemical is a critical component of ensuring a safe and compliant research environment. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a risk-based approach guided by institutional and regulatory standards is paramount. This guide provides a step-by-step framework for the safe disposal of this compound and similar research compounds.
Understanding the Compound:
This compound has a molecular formula of C19H22BrF3N6O2 and a molecular weight of 503.32.[1] The presence of bromine and a trifluoromethyl group classifies it as a halogenated organic compound. Halogenated solvents and other similar waste are typically segregated into a dedicated waste stream due to their potential to form harmful byproducts if incinerated improperly and their impact on the environment.
Core Disposal Procedure:
The following table outlines the recommended disposal plan for this compound, categorized by the form of the waste.
| Waste Type | Recommended Disposal Protocol | Key Considerations |
| Unused or Expired Neat Compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and appropriate waste container designated for halogenated organic compounds. | Ensure the container is compatible with the chemical. The label should include the full chemical name, concentration, and relevant hazard symbols. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Segregate into a designated solid hazardous waste container. If grossly contaminated, it may need to be treated as bulk chemical waste. | Avoid mixing with non-hazardous solid waste. Follow your institution's guidelines for sharps disposal if applicable. |
| Solutions of this compound | Collect in a designated halogenated organic liquid waste container. Do not mix with non-halogenated or other incompatible waste streams. | Neutralize any acidic or basic solutions if it is safe to do so and permitted by your institution's waste management plan. Clearly label the container with all components and their approximate concentrations. |
Experimental Protocol for Waste Segregation:
Proper segregation of chemical waste is a fundamental experimental protocol in any laboratory setting. The following steps should be integrated into daily laboratory practice:
-
Identify and Characterize: At the outset of any experiment, identify all chemicals to be used and understand their potential hazards. For this compound, the key characteristic for disposal is its halogenated nature.
-
Select Appropriate Waste Containers: Use only institutionally approved and properly labeled waste containers. For this compound waste, this will typically be a container for "Halogenated Organic Waste."
-
Document Waste Generation: Maintain a log of the waste being added to each container, including the chemical name, quantity, and date.
-
Seal and Store Securely: Once a waste container is full, seal it securely and store it in a designated satellite accumulation area away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.
Disposal Decision Pathway:
The following diagram illustrates the logical workflow for determining the proper disposal route for a laboratory chemical like this compound.
Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling GSK2188931B
Disclaimer: This document provides guidance on the safe handling of GSK2188931B based on its chemical properties and intended research applications. As no official Safety Data Sheet (SDS) is publicly available for this compound, these recommendations are derived from general laboratory safety principles for handling novel, potent, and uncharacterized chemical agents. All laboratory personnel must be thoroughly trained in chemical safety and adhere to their institution's specific safety protocols.
This compound, also known as N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide, is a novel and potent soluble epoxide hydrolase (sEH) inhibitor intended for research use only. Due to the lack of comprehensive toxicological data, this compound should be handled with the utmost care, assuming it is potentially hazardous.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide | |
| Molecular Formula | C19H22BrF3N6O2 | |
| Molecular Weight | 503.32 g/mol | |
| CAS Number | Unknown |
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor with unknown toxicological properties, a comprehensive approach to personal protection is mandatory.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact with a potentially hazardous substance. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes or aerosols of the compound, especially when handling solutions or the solid form. |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs. Consider a disposable gown for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the solid powder to avoid inhalation, or if there is a risk of aerosol generation. |
Operational and Disposal Plans
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific work area in a chemical fume hood for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of the solid this compound powder in a tared, sealed container within the chemical fume hood.
-
Use anti-static weighing paper or a weighing boat.
-
Avoid creating dust.
-
-
Dissolution:
-
Add the appropriate solvent (e.g., DMSO) to the container with the weighed compound.
-
Gently swirl or vortex the container to dissolve the solid completely.
-
Ensure the container is capped during dissolution to prevent spills.
-
-
Storage:
-
Store the resulting stock solution in a clearly labeled, tightly sealed container.
-
The label should include the compound name, concentration, solvent, date of preparation, and the name of the researcher.
-
Store at the recommended temperature, typically -20°C or -80°C for long-term stability.
-
-
Decontamination:
-
Wipe down all surfaces in the fume hood that may have come into contact with the compound using an appropriate deactivating solution or a suitable solvent followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous chemical waste.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused stock solutions, experimental solutions containing the compound, and solvents used for cleaning.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup by the institution's environmental health and safety department.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship for safety and handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
